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  • Product: 2-Methylbutyl octanoate
  • CAS: 67121-39-5

Core Science & Biosynthesis

Foundational

2-Methylbutyl Octanoate: Comprehensive Physicochemical Profiling, Biosynthesis, and Analytical Workflows

Executive Summary 2-Methylbutyl octanoate is a branched-chain fatty acid ester that plays a critical role as a volatile biomarker and flavor-active compound in various biological matrices, including apples, hops, and fer...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Methylbutyl octanoate is a branched-chain fatty acid ester that plays a critical role as a volatile biomarker and flavor-active compound in various biological matrices, including apples, hops, and fermented beverages like wine and beer. As a Senior Application Scientist, understanding the physicochemical behavior of this molecule is paramount for optimizing extraction efficiencies, designing synthetic pathways, and developing robust chromatographic methods. This whitepaper provides an authoritative, self-validating framework for the synthesis, isolation, and quantitative analysis of 2-methylbutyl octanoate.

Chemical Identity and Structural Elucidation

The molecular architecture of 2-methylbutyl octanoate consists of an octanoate (caprylate) acyl chain esterified to a 2-methylbutyl moiety. The presence of a methyl group at the C2 position of the butyl chain introduces a chiral center, meaning the compound exists naturally as either the (S)- or (R)-enantiomer, or as a racemate.

Table 1: Core Chemical Identifiers

ParameterValue
IUPAC Name 2-methylbutyl octanoate
General CAS Number 67121-39-5
(S)-Isomer CAS Number 55195-31-8
Molecular Formula C13H26O2
Molecular Weight 214.34 g/mol
Canonical SMILES CCCCCCCC(=O)OCC(C)CC

Data supported by 1[1] and 2[2].

Physicochemical Profiling and Thermodynamic Behavior

To design effective extraction and formulation protocols, one must analyze the thermodynamic properties of the target molecule.

Table 2: Physicochemical Properties

PropertyValueExperimental/Computational Context
XLogP3 4.8Indicates high lipophilicity; predictive of lipid partitioning
Specific Gravity 0.857 - 0.863 (at 25 °C)Less dense than water; forms the upper organic layer in extractions
Refractive Index 1.424 - 1.430 (at 20 °C)Optical purity indicator for synthesized batches
Flash Point 104.44 °C (220 °F)Closed-cup; relevant for safe handling and vacuum distillation
Kovats RI (Non-Polar) ~1430DB-5ms or equivalent stationary phase
Kovats RI (Polar) ~1656 - 1677SUPELCOWAX or equivalent stationary phase

Data supported by 3[3] and 1[1].

Expert Insight (Causality): The XLogP3 value of 4.8 dictates that 2-methylbutyl octanoate is highly hydrophobic. In biological sample preparation (e.g., isolating the ester from yeast cultures or apple tissue), aqueous extraction is fundamentally flawed. Instead, non-polar solvents (like hexane or diethyl ether) or solvent-free techniques like Solid-Phase Microextraction (SPME) must be employed to force the analyte out of the aqueous matrix and into the collection phase.

Biogenesis and Metabolic Pathways

In nature, 2-methylbutyl octanoate is synthesized via the amino acid degradation pathway in plants (e.g., Red Delicious apples) and yeast (Saccharomyces cerevisiae). Isotope-labeling studies using deuterium have confirmed that the 2-methylbutyl moiety is derived directly from L-isoleucine[4].

Biosynthesis A L-Isoleucine B Transamination (Aminotransferase) A->B C 2-Keto-3-methylvalerate B->C D Decarboxylation C->D E 2-Methylbutanal D->E F Reduction (Alcohol dehydrogenase) E->F G 2-Methylbutanol F->G H Esterification (AAT + Octanoyl-CoA) G->H I 2-Methylbutyl octanoate H->I

Caption: Biosynthetic pathway of 2-methylbutyl octanoate from L-isoleucine in biological models.

Synthetic Methodologies: A Self-Validating Protocol

To generate high-purity analytical standards, a Fischer esterification is the most direct route. The following protocol is designed as a self-validating system, ensuring that thermodynamic equilibrium is pushed toward the product while preventing reverse hydrolysis.

Step-by-Step Synthesis Workflow
  • Reaction Setup: Combine 10.0 mmol of 2-methylbutanol and 12.0 mmol of octanoic acid (slight excess to drive Le Chatelier's principle) in a round-bottom flask. Add 50 mL of dry toluene and 0.5 mmol of concentrated H2​SO4​ as a catalyst.

  • Azeotropic Distillation: Attach a Dean-Stark trap. Causality: As the esterification produces water, the water must be actively removed from the system. Toluene forms an azeotrope with water, allowing it to be trapped and removed, preventing the hydrolysis of the newly formed ester.

  • Quenching & Neutralization: Once water ceases to collect in the trap (indicating reaction completion), cool the mixture and wash with 3 x 20 mL of saturated aqueous NaHCO3​ . Causality: This neutralizes the acid catalyst and converts unreacted octanoic acid into water-soluble sodium octanoate, pulling it into the aqueous waste layer.

  • Drying: Extract the organic layer and dry over anhydrous MgSO4​ . Causality: Removing trace micro-emulsions of water prevents degradation during subsequent concentration.

  • Concentration & Validation: Evaporate the toluene under reduced pressure. Validate the crude product via GC-FID to ensure the disappearance of the 2-methylbutanol peak before proceeding to GC-MS structural confirmation.

Workflow N1 Precursor Mixing (2-Methylbutanol + Octanoic Acid) N2 Fischer Esterification (Acid Catalyst, Dean-Stark) N1->N2 N3 Liquid-Liquid Extraction (Aqueous NaHCO3 / Toluene) N2->N3 N4 Organic Phase Drying (Anhydrous MgSO4) N3->N4 N5 GC-FID Purity Check (Confirm Precursor Depletion) N4->N5 N6 GC-MS Validation (Kovats RI & Mass Spectra) N5->N6

Caption: Workflow for the synthesis and analytical validation of 2-methylbutyl octanoate.

Analytical Workflows: GC-MS and GCxGC-MS

Quantifying 2-methylbutyl octanoate in complex matrices (e.g., hop extracts or fermented beverages) requires high-resolution chromatography to avoid co-elution with isobaric matrix interferences[5].

Self-Validating SPME-GC-MS Protocol
  • System Suitability Test (SST): Inject a homologous series of n-alkanes (C8–C21) to calculate the Kovats Retention Indices (RI). The system is validated only if the calculated RI for a known standard of 2-methylbutyl octanoate falls within ±2 units of 1430 on a DB-5ms column.

  • Sample Preparation & Internal Standard (IS): Transfer 5.0 g of the homogenized sample into a 20 mL headspace vial. Spike with 10 µL of an internal standard (e.g., 2-octanol or 2-methylbutyl-d3 octanoate). Causality: The IS corrects for variations in SPME fiber adsorption efficiency and mass spectrometer ionization suppression.

  • Extraction: Expose a DVB/PDMS SPME fiber to the headspace at 50 °C for 40 minutes. Causality: The mixed-polarity fiber optimally adsorbs the lipophilic ester without extracting non-volatile matrix sugars or proteins.

  • Desorption & Separation: Desorb the fiber in the GC inlet at 250 °C for 6 minutes. Use a DB-5ms UI column (30 m × 0.25 mm I.D. × 0.25 µm df). Program the oven: 40 °C (hold 5 min), ramp at 3 °C/min to 120 °C, then 8 °C/min to 250 °C.

  • Detection: Operate the MS in Electron Ionization (EI) mode at 70 eV. Monitor the characteristic fragmentation ions: m/z 145, 127, 71, and 70 (base peak)[4].

  • Quality Control (QC): Run a blank injection (empty vial) after the highest calibration standard to prove zero carryover on the SPME fiber.

For ultra-complex matrices like hops, Comprehensive Two-Dimensional Gas Chromatography (GCxGC-MS) is recommended. Coupling a non-polar primary column (DB-5ms) with a polar secondary column (SUPELCOWAX) separates analytes orthogonally by both boiling point and polarity, increasing peak capacity by over 300% and isolating 2-methylbutyl octanoate from co-eluting terpenoids[5].

References

  • NextSDS.(S)-2-methylbutyl octanoate — Chemical Substance Information.
  • National Center for Biotechnology Information (PubChem).2-Methylbutyl octanoate | C13H26O2 | CID 530406.
  • The Good Scents Company.2-methyl butyl octanoate, 67121-39-5.
  • Journal of Agricultural and Food Chemistry (ACS Publications).Biosynthesis of 2-Methylbutyl, 2-Methyl-2-butenyl, and 2-Methylbutanoate Esters in Red Delicious and Granny Smith Apples Using Deuterium-Labeled Substrates.
  • MDPI.Comprehensive Two-Dimensional Gas Chromatography–Mass Spectrometry as a Tool for the Untargeted Study of Hop and Their Metabolites.

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Exploratory

Biosynthesis pathway of 2-Methylbutyl octanoate in fruit ripening

The Biosynthetic Architecture of 2-Methylbutyl Octanoate in Fruit Ripening: A Mechanistic and Analytical Guide Executive Summary Branched-chain volatiles (BCVs) are critical quality markers that dictate the organoleptic...

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Author: BenchChem Technical Support Team. Date: April 2026

The Biosynthetic Architecture of 2-Methylbutyl Octanoate in Fruit Ripening: A Mechanistic and Analytical Guide

Executive Summary

Branched-chain volatiles (BCVs) are critical quality markers that dictate the organoleptic profile of ripening fruit. Among these, 2-methylbutyl octanoate represents a complex metabolic intersection: it is a medium-chain branched ester requiring the precise spatiotemporal convergence of amino acid catabolism and fatty acid elongation[1]. This whitepaper deconstructs the biosynthesis of 2-methylbutyl octanoate, detailing the enzymatic kinetics, precursor pathways, and the self-validating analytical workflows required to quantify its production in fruit development.

Deconstructing the Biosynthetic Precursors

The formation of 2-methylbutyl octanoate requires two distinct substrates: a branched-chain alcohol (2-methylbutanol) and a straight-chain acyl-CoA donor (octanoyl-CoA).

2.1. The Alcohol Moiety: 2-Methylbutanol Classically, the 2-methylbutyl moiety is derived from the degradation of L-isoleucine. This canonical pathway involves deamination by a branched-chain aminotransferase to yield α -keto- β -methylvalerate, followed by decarboxylation to 2-methylbutanal, and subsequent reduction by alcohol dehydrogenase (ADH) to 2-methylbutanol[2].

However, recent metabolic tracing has revealed an alternative, highly efficient route activated during the climacteric phase: the citramalate pathway . Citramalate synthase (CMS) condenses pyruvate and acetyl-CoA to form citramalate, bypassing the strict feedback inhibition loops that normally throttle canonical amino acid synthesis[3]. Causality Insight: The evolutionary advantage of the CMS pathway in ripening fruit is its ability to maintain a massive flux of ester precursors even when free isoleucine pools are depleted, ensuring the fruit remains ecologically attractive for seed dispersal.

2.2. The Acyl Moiety: Octanoyl-CoA Octanoyl-CoA (C8) is generated via fatty acid β -oxidation or de novo chain elongation. During the climacteric ripening stage, rapid cell membrane remodeling and lipid catabolism provide a steady stream of medium-chain acyl-CoAs, which are activated by acyl-CoA synthetases for esterification.

Biosynthesis_Pathway Iso L-Isoleucine (Amino Acid Pool) Keto α-Keto-β-methylvalerate Iso->Keto Aminotransferase Ald 2-Methylbutanal Keto->Ald Decarboxylase Alc 2-Methylbutanol Ald->Alc Alcohol Dehydrogenase AAT Alcohol Acyltransferase (e.g., MpAAT1) Alc->AAT FA Fatty Acid Metabolism (Chain Elongation) CoA Octanoyl-CoA FA->CoA β-Oxidation / Acyl-CoA CoA->AAT Ester 2-Methylbutyl octanoate AAT->Ester Esterification

Biosynthetic pathway of 2-methylbutyl octanoate from isoleucine and fatty acid precursors.

The Catalytic Nexus: Alcohol Acyltransferase (AAT) Dynamics

The terminal step of biosynthesis is catalyzed by BAHD superfamily alcohol acyltransferases (e.g., MpAAT1 in apples)[4].

Kinetic Causality: AATs exhibit broad substrate promiscuity, but their in vivo output is strictly governed by substrate compartmentalization and concentration. For instance, MpAAT1 heavily favors 2-methylbutanol at low physiological concentrations due to a high binding affinity (low Km​ ). However, as ripening progresses and substrate concentrations surge, the enzyme shifts its preference to straight-chain alcohols (like hexanol) due to a higher turnover rate ( kcat​ )[4]. This dynamic kinetic resolution explains the distinct temporal shifts in volatile profiles, where branched esters dominate early ripening, while straight-chain esters surge during the climacteric peak[5].

Experimental Workflows: Stable Isotope Labeling & GC-MS Validation

To definitively trace the biosynthesis of 2-methylbutyl octanoate without interference from endogenous volatile pools, a self-validating stable isotope labeling protocol is required.

Protocol: Deuterium-Labeled Precursor Feeding Rationale: Utilizing d10​ -L-isoleucine allows researchers to track the mass shift in the resulting ester, confirming biological metabolic flux and ruling out de novo synthesis from unlabelled carbon sources or chemical artifacts[2].

  • Step 1: Substrate Preparation: Formulate a 10 mM solution of d10​ -L-isoleucine in a buffered isotonic solution (pH 5.5). Causality: Mimicking the pH of the fruit apoplast ensures the precursor remains in a zwitterionic state, which is optimal for active transport via amino acid permeases.

  • Step 2: Tissue Incubation: Excise 10 mm cortical tissue discs from climacteric fruit. Vacuum-infiltrate with the labeled substrate for 5 minutes at 20 kPa, then incubate in a sealed glass chamber at 25°C for 24 hours. Causality: Vacuum infiltration physically bypasses the waxy cuticle barrier, ensuring uniform cellular uptake and preventing localized hypoxia that could artificially upregulate anaerobic ADH activity.

  • Step 3: Volatile Extraction: Employ Solid-Phase Microextraction (SPME) using a DVB/CAR/PDMS fiber exposed to the headspace for 30 minutes at 40°C. Causality: This tripartite fiber coating provides optimal recovery for medium-chain esters like 2-methylbutyl octanoate, perfectly balancing the volatility of the branched moiety and the lipophilicity of the octanoate chain.

  • Step 4: Enantioselective GC-MS Analysis: Desorb the fiber in the GC inlet at 250°C. Use a chiral stationary phase (e.g., β -cyclodextrin) to resolve enantiomers. Causality: Isoleucine degradation yields specifically the (S)-enantiomer of 2-methylbutanol. Confirming the exclusive presence of (S)-2-methylbutyl octanoate validates that the precursor was processed via the stereospecific biological pathway[2].

  • Step 5: Data Validation: Monitor the mass shift from the endogenous ester fragment (base peak m/z 70) to the labeled fragment (m/z 79 for d9​ -2-methylbutyl).

Experimental_Workflow S1 1. Precursor Preparation Synthesize d10-L-Isoleucine S2 2. Tissue Incubation Vacuum infiltrate fruit discs S1->S2 S3 3. Volatile Trapping Headspace SPME extraction S2->S3 S4 4. GC-MS Analysis Enantioselective chromatography S3->S4 S5 5. Data Validation Quantify isotopologue shifts S4->S5

Step-by-step stable isotope labeling workflow for validating ester biosynthesis.

Quantitative Data Summary

The metabolic reprioritization during fruit ripening results in massive quantitative shifts in volatile abundance. The table below summarizes the dynamic changes in ester production and enzyme behavior as the fruit transitions through developmental stages[2][5].

Table: Quantitative Dynamics of Ester Precursors and Volatiles During Ripening

ParameterPre-Climacteric PhaseClimacteric Peak (16 DAH)Post-Storage (CA)
Total Ester Proportion (Flesh) < 10% of total volatiles75.9% of total volatiles< 20% of total volatiles
Total Ester Proportion (Peel) < 10% of total volatiles46.2% of total volatiles< 15% of total volatiles
MpAAT1 Substrate Preference 2-Methylbutanol ( Km​ driven)Hexanol ( kcat​ driven)Activity Severely Depressed
2-Methylbutyl Ester Output Trace AccumulationPeak AccumulationReduced by >80%

Note: Controlled Atmosphere (CA) storage severely depresses the isoleucine-to-ester flux, highlighting the pathway's extreme sensitivity to metabolic arrest and reduced substrate availability[2].

Conclusion

The biosynthesis of 2-methylbutyl octanoate is a highly regulated process dependent on the convergence of the citramalate/isoleucine pathways and fatty acid metabolism. By understanding the kinetic preferences of AAT enzymes and utilizing rigorous, self-validating stable isotope workflows, researchers can accurately map flavor development and engineer post-harvest storage conditions that preserve the critical organoleptic properties of commercial fruit.

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Foundational

An In-depth Technical Guide to the Sensory Evaluation and Odor Activity Value of 2-Methylbutyl Octanoate

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the sensory evaluation and determination of the Odor Activity Value (OAV) of the aromatic ester, 2...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the sensory evaluation and determination of the Odor Activity Value (OAV) of the aromatic ester, 2-methylbutyl octanoate. It is designed to deliver not just procedural steps, but also the scientific rationale behind these methodologies, ensuring a robust and validated approach to aroma characterization.

Introduction to 2-Methylbutyl Octanoate

2-Methylbutyl octanoate is a fatty acid ester recognized for its contribution to the characteristic aroma of various fruits and fermented beverages.[1][2] Its chemical structure, C13H26O2, gives rise to a unique sensory profile that is often described with fruity and waxy notes.[3] Understanding the sensory impact of this molecule is critical in fields such as food science, flavor chemistry, and product development, where precise aroma characterization is paramount. The perceived importance of an aroma compound in a product is not solely dependent on its concentration but is a function of its concentration and its odor threshold, a concept quantified by the Odor Activity Value (OAV).[4][5][6]

PART 1: Sensory Evaluation Methodologies

A comprehensive sensory evaluation of 2-methylbutyl octanoate requires a multi-faceted approach, combining analytical techniques with human sensory perception. The goal is to move beyond subjective descriptions to quantifiable and reproducible data.

The Human Instrument: Sensory Panel Selection and Training

The foundation of reliable sensory data lies in the selection and rigorous training of a sensory panel.[7][8][9] The human nose is an incredibly sensitive and selective detector, but it is also susceptible to bias and variability.[8][10] A well-trained panel functions as a calibrated analytical instrument.

Protocol for Sensory Panelist Selection and Training:

  • Recruitment and Screening:

    • Recruit a pool of potential panelists (typically 15-20 individuals) who express interest and availability.

    • Screen candidates for their sensory acuity using a series of standardized tests:

      • Basic Taste Recognition: Identify solutions of sweet, sour, salty, bitter, and umami at varying concentrations.

      • Odor Recognition: Identify a range of common odorants to assess olfactory memory and descriptive ability.

      • Color Vision Test: Use tests like the Ishihara test to screen for color blindness, which can influence visual assessment of samples.[7]

      • Triangle Tests: Present panelists with three samples, two of which are identical and one is different, to assess their ability to discriminate subtle differences.[10][11][12][13]

  • Panelist Training:

    • Threshold Training: Expose selected panelists to serially diluted solutions of 2-methylbutyl octanoate to determine their individual detection and recognition thresholds.[7] This enhances their sensitivity to the target compound.

    • Descriptive Language Development: Through roundtable discussions and exposure to reference standards, the panel collectively develops a consensus vocabulary to describe the aroma profile of 2-methylbutyl octanoate. This ensures consistent terminology during formal evaluations.

    • Intensity Scoring Practice: Train panelists to use a standardized intensity scale (e.g., a 15-point scale) to rate the strength of different aroma attributes. Provide reference standards for various points on the scale to anchor their judgments.

Descriptive Sensory Analysis

Descriptive analysis is a powerful tool for creating a detailed "fingerprint" of a product's sensory characteristics.[2][14]

Protocol for Descriptive Sensory Analysis of 2-Methylbutyl Octanoate:

  • Sample Preparation: Prepare a solution of 2-methylbutyl octanoate in a neutral solvent (e.g., mineral oil or deodorized ethanol/water mixture) at a concentration that is clearly above the recognition threshold but not overwhelming.

  • Evaluation Environment: Conduct the evaluation in a controlled environment with neutral lighting, good ventilation, and free from distracting odors.[15]

  • Procedure:

    • Present the coded sample to each panelist in a standardized vessel (e.g., a lidded glass snifter).

    • Instruct panelists to first assess the orthonasal aroma (sniffing).

    • If applicable to the research question (e.g., in a food matrix), instruct on the evaluation of the retronasal aroma (during and after tasting).

    • Panelists individually rate the intensity of each previously agreed-upon descriptor (e.g., "fruity," "waxy," "green," "sweet").

  • Data Analysis: Analyze the intensity ratings statistically (e.g., using Analysis of Variance - ANOVA) to determine the mean intensity for each attribute and to assess panelist performance.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a technique that combines the separation power of gas chromatography with the sensitivity of the human nose as a detector.[16] This allows for the identification of odor-active compounds in a complex mixture.

Experimental Workflow for GC-O Analysis:

GCO_Workflow cluster_sample_prep Sample Preparation cluster_gc_system GC System cluster_detection Detection cluster_data Data Analysis Sample Sample containing 2-Methylbutyl octanoate Extraction Volatile Extraction (e.g., SPME, SAFE) Sample->Extraction Concentrate Concentration Extraction->Concentrate Injector GC Injector Concentrate->Injector Column Chromatographic Column Injector->Column Splitter Effluent Splitter Column->Splitter MS Mass Spectrometer (Identification) Splitter->MS 50% O_Port Olfactometry Port (Sensory Detection) Splitter->O_Port 50% MS_Data Mass Spectrum MS->MS_Data O_Data Olfactogram O_Port->O_Data Correlation Data Correlation MS_Data->Correlation O_Data->Correlation OAV_Calculation cluster_quant Quantitative Analysis cluster_sensory Sensory Analysis Quant_Method GC-MS with Internal Standard Concentration Concentration (C) of 2-Methylbutyl octanoate Quant_Method->Concentration OAV_Calc OAV = C / OT Concentration->OAV_Calc Threshold_Method Odor Threshold Determination Odor_Threshold Odor Threshold (OT) in specific matrix Threshold_Method->Odor_Threshold Odor_Threshold->OAV_Calc Result Odor Activity Value (OAV) OAV_Calc->Result

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Exploratory

2-Methylbutyl Octanoate Enantiomeric Distribution in Natural Products: Biosynthesis, Analytical Workflows, and Sensory Implications

Executive Summary 2-Methylbutyl octanoate is a highly impactful branched-chain volatile (BCV) ester found in trace amounts across a variety of natural matrices, including fresh fruits (e.g., apples, raspberries) and prem...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Methylbutyl octanoate is a highly impactful branched-chain volatile (BCV) ester found in trace amounts across a variety of natural matrices, including fresh fruits (e.g., apples, raspberries) and premium distilled spirits (e.g., Calvados, Cognac)[1]. While straight-chain esters primarily contribute generic fruity background notes, methyl-branched esters impart highly specific, nuanced organoleptic properties. For researchers and flavor scientists, the chiral center at the C2 position of the butyl moiety is of paramount importance. The enantiomeric distribution of 2-methylbutyl octanoate serves as a definitive biomarker for tracing biosynthetic origins, validating natural authenticity against synthetic adulteration, and understanding complex sensory synergies in food and beverage matrices.

Mechanistic Origins: The Biosynthesis of (S)-2-Methylbutyl Esters

The formation of 2-methylbutyl octanoate in natural products is strictly governed by the catabolism of branched-chain amino acids (BCAAs), specifically L-isoleucine[2]. Whether occurring via the Ehrlich pathway during yeast fermentation or through analogous metabolic pathways in plant tissues, the enzymatic cascade is highly stereospecific.

The Principle of Stereochemical Conservation

L-isoleucine possesses two chiral centers: an (S)-configuration at the α-carbon and an (S)-configuration at the β-carbon (C3). During biosynthesis, branched-chain aminotransferase (BCAT) catalyzes the transamination of L-isoleucine to 2-keto-3-methylvalerate. Subsequently, a decarboxylase removes the carboxyl group to form 2-methylbutanal, which is then reduced by alcohol dehydrogenase (ADH) to 2-methylbutanol[3].

Crucially, the chiral center at the carbon bearing the methyl group is never involved in these enzymatic transformations . Because it is not prone to racemization during transamination or decarboxylation, the stereochemistry is perfectly conserved[3]. Consequently, the resulting 2-methylbutanol—and the 2-methylbutyl octanoate formed via subsequent esterification by alcohol acyltransferase (AAT)—exhibits an exclusive (S)-configuration in authentic natural products[4].

Biosynthesis Isoleucine L-Isoleucine (2S,3S)-2-amino-3-methylpentanoic acid BCKA 2-Keto-3-methylvalerate (Retention of C3 Stereocenter) Isoleucine->BCKA Branched-Chain Aminotransferase (BCAT) Aldehyde (S)-2-Methylbutanal BCKA->Aldehyde Branched-Chain α-Ketoacid Decarboxylase (BCKDC) Alcohol (S)-2-Methylbutanol Aldehyde->Alcohol Alcohol Dehydrogenase (ADH) Ester (S)-2-Methylbutyl octanoate (Target Volatile) Alcohol->Ester Alcohol Acyltransferase (AAT) + Octanoyl-CoA

Figure 1: Biosynthetic pathway of (S)-2-methylbutyl octanoate from L-isoleucine.

Enantiomeric Distribution in Natural Matrices

The strict enzymatic control over BCAA degradation means that natural 2-methylbutyl esters exhibit extreme enantiomeric purity. In contrast, chemically synthesized 2-methylbutyl esters—often produced via the hydroformylation of butenes—yield a racemic mixture (~50:50 R/S ratio). Therefore, calculating the enantiomeric excess (ee) is the gold standard for authenticity testing.

Table 1: Enantiomeric Distribution of 2-Methylbutyl Esters in Selected Matrices

Matrix / SourceTarget AnalyteEnantiomeric Ratio (S:R)Origin Marker
Fresh Apples 2-Methylbutyl esters> 99% : < 1%Natural Biosynthesis[4]
Red/White Wine 2-Methylbutyl acetate100% : 0%Natural Fermentation[5]
Calvados/Cognac 2-Methylbutyl octanoate> 95% : < 5%Natural Distillate[1]
Commercial Flavor 2-Methylbutyl esters~ 50% : ~ 50%Synthetic Adulteration

Sensory Implications and Olfactory Thresholds

The enantiomers of chiral odorants rarely interact with human olfactory receptors in the same way. The (S)-enantiomer of 2-methylbutyl esters is not only the naturally abundant form but also the most organoleptically active.

Research demonstrates that (S)-2-methylbutyl esters possess lower olfactory thresholds and contribute highly specific "jammy," "fresh," and "black fruit" notes to complex matrices like wine and spirits[5]. Even at sub-threshold concentrations, the (S)-enantiomer acts as a powerful sensory enhancer, modifying the perception of the entire aromatic bouquet[5]. The (R)-enantiomer, conversely, often presents higher odor thresholds and less defined, generic solvent-like notes[3].

Table 2: Sensory Characteristics of 2-Methylbutyl Enantiomers

EnantiomerOdor Threshold (Air/Water)Primary Sensory DescriptorsSynergistic Effects
(S)-Isomer Lower (Highly sensitive)Jammy, fresh black fruit, sweet appleEnhances global fruity perception[5]
(R)-Isomer Higher (Less sensitive)Generic fruity, slightly chemicalMinimal synergistic enhancement[3]

Analytical Methodology: Chiral GC-MS Protocol

To accurately determine the enantiomeric distribution of 2-methylbutyl octanoate, researchers must employ Chiral Gas Chromatography coupled with Mass Spectrometry (GC-MS). The following protocol is designed as a self-validating system : it incorporates a racemic standard injection to prove column resolving power before matrix analysis.

Rationale Behind Experimental Choices
  • Extraction (HS-SPME): 2-Methylbutyl octanoate is a trace volatile. Headspace Solid-Phase Microextraction (HS-SPME) concentrates the analyte without introducing solvent artifacts that could distort the delicate chiral separation.

  • Chiral Stationary Phase (CSP): We utilize a derivatized cyclodextrin column (e.g., DIME-β-CD). The toroidal structure of cyclodextrin creates a chiral microenvironment. The (S)-enantiomer forms a slightly more stable transient inclusion complex with the cyclodextrin cavity than the (R)-enantiomer, leading to differential retention times[4].

Step-by-Step Workflow

Phase 1: System Validation

  • Prepare a 10 ppm solution of synthetic, racemic 2-methylbutyl octanoate (50:50 R/S) in a 12% ethanol/water matrix.

  • Inject via HS-SPME into the GC-MS.

  • Validation Check: Ensure baseline resolution ( Rs​>1.5 ) between the (R) and (S) peaks. If Rs​<1.5 , decrease the oven ramp rate by 0.5°C/min.

Phase 2: Matrix Extraction (HS-SPME)

  • Transfer 5.0 mL of the natural sample (e.g., apple juice or diluted spirit) into a 20 mL headspace vial. Add 1.5 g of NaCl to drive volatiles into the headspace (salting-out effect).

  • Equilibrate the vial at 40°C for 15 minutes under continuous agitation.

  • Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 40°C.

Phase 3: Chiral GC-MS Analysis

  • Desorption: Desorb the fiber in the GC inlet at 250°C for 3 minutes in splitless mode.

  • Column: Use a 30 m × 0.25 mm i.d., 0.25 µm film thickness cyclodextrin capillary column (e.g., Agilent CP-Chirasil-Dex CB). Carrier gas: Helium at 1.0 mL/min.

  • Temperature Program: Initial hold at 40°C for 5 min; ramp at 2°C/min to 180°C; final hold for 10 min. Causality: The slow ramp rate is critical to maximize the interaction time between the enantiomers and the chiral stationary phase.

  • Detection (MS): Operate in Electron Impact (EI, 70 eV) mode. Use Selected Ion Monitoring (SIM) targeting m/z 70 (the characteristic McLafferty rearrangement fragment for 2-methylbutyl esters), alongside m/z 57, 43, and 127 for conformational identification.

  • Quantitation: Calculate the Enantiomeric Excess (ee) using the integrated peak areas: ee(%)=Area(S)+Area(R)Area(S)−Area(R)​×100 .

Workflow Sample Matrix Preparation (Fruit/Spirit) Extraction Volatile Extraction (HS-SPME / LLE) Sample->Extraction Separation Chiral GC Separation (β/γ-Cyclodextrin) Extraction->Separation Detection Mass Spectrometry (EI Mode, m/z 70) Separation->Detection Analysis Enantiomeric Excess (ee) Calculation Detection->Analysis

Figure 2: Analytical workflow for the enantiomeric profiling of chiral esters.

Conclusion

The enantiomeric distribution of 2-methylbutyl octanoate is far more than a structural curiosity; it is a direct readout of a product's biological history. Because the Ehrlich and plant BCAA catabolic pathways strictly preserve the stereocenter of L-isoleucine, authentic natural products exhibit near-total dominance of the (S)-enantiomer. By employing rigorous chiral GC-MS methodologies, flavor scientists and drug development professionals can leverage this stereochemical footprint to guarantee product authenticity and optimize sensory formulations.

References

  • Branched-Chain Volatiles in Fruit: A Molecular Perspective Frontiers in Plant Science / PubMed Central (PMC)[Link]

  • Quantitation and Enantiomeric Ratios of Aroma Compounds Formed by an Ehrlich Degradation of l-Isoleucine in Fermented Foods Journal of Agricultural and Food Chemistry (ACS)[Link]

  • Methyl-Branched Flavor Compounds in Fresh and Processed Apples Journal of Agricultural and Food Chemistry (ACS)[Link]

  • Identification of Trace Volatile Compounds in Freshly Distilled Calvados and Cognac Using Preparative Separations Coupled with Gas Chromatography−Mass Spectrometry Journal of Agricultural and Food Chemistry (ACS)[Link]

  • 2-Methylbutyl acetate in wines: Enantiomeric distribution and sensory impact on red wine fruity aroma Food Chemistry / PubMed[Link]

Sources

Foundational

Spectroscopic Elucidation of 2-Methylbutyl Octanoate: A Comprehensive Guide to IR, ¹H NMR, and ¹³C NMR Analysis

Executive Summary 2-Methylbutyl octanoate (Molecular Formula: C₁₃H₂₆O₂, MW: 214.34 g/mol ) is a branched aliphatic ester characterized by its distinct olfactory profile and its presence as a key volatile metabolite in va...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Methylbutyl octanoate (Molecular Formula: C₁₃H₂₆O₂, MW: 214.34 g/mol ) is a branched aliphatic ester characterized by its distinct olfactory profile and its presence as a key volatile metabolite in various biological systems, including Saccharomyces cerevisiae and specific apple cultivars[1][2]. For researchers in natural product isolation, flavor chemistry, and drug development, the unambiguous structural validation of this compound is critical. This whitepaper provides an authoritative, in-depth guide to the spectroscopic characterization of 2-methylbutyl octanoate, detailing the causality behind experimental choices, providing self-validating analytical protocols, and mapping the fundamental logic of its Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra[3][4].

Molecular Architecture & Chemical Context

The structure of 2-methylbutyl octanoate comprises two distinct aliphatic domains linked by an ester bridge:

  • The Octanoate Moiety: A linear, fully saturated eight-carbon acyl chain.

  • The 2-Methylbutyl Moiety: A branched five-carbon alkoxy chain containing a chiral center at the C-2' position.

This structural dichotomy dictates its spectroscopic behavior. The chiral center at C-2' breaks the local symmetry of the molecule, rendering the adjacent oxymethylene protons (C-1') diastereotopic. This topological feature is the definitive spectroscopic fingerprint used to validate the presence of the 2-methylbutyl group in NMR analysis[3].

Workflow Sample 2-Methylbutyl Octanoate (Sample Prep) IR IR Spectroscopy (ATR-FTIR) Sample->IR NMR NMR Spectroscopy (1H & 13C in CDCl3) Sample->NMR Data Data Acquisition & Processing IR->Data NMR->Data Analysis Structural Elucidation & Validation Data->Analysis

Workflow for Spectroscopic Analysis of 2-Methylbutyl Octanoate.

Experimental Workflows for Spectroscopic Analysis

To ensure high-fidelity data acquisition, the following step-by-step methodologies must be employed. Each protocol is designed as a self-validating system, ensuring that experimental artifacts are identified and eliminated before data interpretation begins.

Protocol A: Self-Validating ATR-FTIR Acquisition
  • Crystal Preparation: Clean the Attenuated Total Reflectance (ATR) diamond crystal with high-purity isopropanol and a lint-free wipe. Allow the solvent to evaporate completely.

  • Background Validation (Self-Validation Step): Acquire a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution. Validation metric: The background must exhibit a flat baseline with no residual peaks in the C-H (3000–2800 cm⁻¹) or C=O (1800–1700 cm⁻¹) stretching regions.

  • Sample Application: Deposit a single drop (approx. 2–5 µL) of neat liquid 2-methylbutyl octanoate directly onto the ATR crystal, ensuring complete coverage of the sensor area.

  • Data Acquisition: Acquire the sample spectrum using 32 scans at 4 cm⁻¹ resolution.

  • Post-Processing: Apply an ATR correction algorithm to compensate for wavelength-dependent penetration depth, followed by a baseline correction. Validate the spectrum by ensuring the baseline returns to zero absorbance at 4000 cm⁻¹ and 2000 cm⁻¹.

Protocol B: Self-Validating NMR Acquisition (¹H and ¹³C)
  • Sample Formulation: Dissolve 15–20 mg of high-purity 2-methylbutyl octanoate in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a 5 mm NMR tube.

  • Locking and Tuning: Insert the sample into the spectrometer (e.g., 400 MHz for ¹H). Lock the magnetic field to the deuterium resonance of CDCl₃. Tune and match the probe for both ¹H and ¹³C frequencies.

  • Shimming (Self-Validation Step): Shim the magnet (Z1-Z5) to optimize field homogeneity. Validation metric: The full width at half maximum (FWHM) of the TMS peak at 0.00 ppm must be <1.0 Hz. Failure to achieve this will result in poor multiplet resolution for the diastereotopic protons.

  • ¹H NMR Acquisition: Acquire data using a 30° pulse angle, 16 scans, and a relaxation delay (D1) of 2 seconds to ensure complete longitudinal relaxation.

  • ¹³C NMR Acquisition: Acquire data using complete proton decoupling (e.g., WALTZ-16 sequence), 256–512 scans, and a D1 of 2 seconds.

  • Referencing: Calibrate the ¹H spectrum to TMS (0.00 ppm) and the ¹³C spectrum to the central peak of the CDCl₃ triplet (77.16 ppm)[4].

Infrared (IR) Spectroscopy Analysis

The IR spectrum of 2-methylbutyl octanoate is dominated by its aliphatic nature and the central ester linkage. The absence of conjugation in the molecule is directly reflected in the high force constant of the carbonyl bond.

Mechanistic Insight: The C=O stretch appears at ~1735 cm⁻¹. If the ester were conjugated with a double bond (e.g., an acrylate), delocalization of the π-electrons would weaken the carbonyl double bond, shifting the absorbance to ~1715 cm⁻¹. The observed peak at 1735 cm⁻¹ is a definitive confirmation of a fully saturated aliphatic ester[3].

Table 1: IR Spectral Data Summary
Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode Assignment
2960, 2930, 2870StrongAliphatic ChainC–H stretching (sp³)
1735StrongEster CarbonylC=O stretching
1460MediumMethyleneC–H bending (scissoring)
1380WeakMethylC–H bending (symmetrical)
1170StrongEster LinkageC–O stretching

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Structural Elucidation

The ¹H NMR spectrum provides a precise map of the hydrogen environments. The most critical diagnostic feature is the oxymethylene group (C-1') of the 2-methylbutyl moiety.

Causality of Diastereotopic Splitting: Because C-2' is a chiral center, the two protons attached to C-1' are diastereotopic. They exist in fundamentally different magnetic environments regardless of the rotation around the C1'-C2' bond. Consequently, they couple not only to the adjacent methine proton at C-2' but also to each other (geminal coupling, J≈−10 Hz). This results in a complex multiplet or a distinct doublet of doublets (dd) between 3.85 and 3.95 ppm, rather than a simple doublet[3].

Table 2: ¹H NMR Spectral Data (CDCl₃, 400 MHz)
Shift (ppm)Multiplicity & Coupling ( J in Hz)IntegrationAssignmentStructural Location
0.88t ( J=7.0 )3HH-C(8)Terminal methyl (octanoate)
0.90t ( J=7.4 )3HH-C(4')Terminal methyl (2-methylbutyl)
0.92d ( J=6.7 )3HH-C(2'-CH₃)Branched methyl
1.15, 1.45m2HH-C(3')Diastereotopic methylene (2-methylbutyl)
1.25 - 1.35m8HH-C(4) to H-C(7)Methylene envelope (octanoate)
1.62m2HH-C(3)Beta-methylene (octanoate)
1.65m1HH-C(2')Methine (2-methylbutyl)
2.30t ( J=7.5 )2HH-C(2)Alpha-methylene (octanoate)
3.85, 3.95dd2HH-C(1')Oxymethylene (diastereotopic)
¹³C NMR Structural Elucidation

The ¹³C NMR spectrum resolves the carbon skeleton. A fascinating mechanistic feature here is the gamma-gauche effect .

Mechanistic Insight: The C-4' methyl group (terminal methyl of the 2-methylbutyl moiety) resonates at ~11.3 ppm, which is significantly more shielded than the C-8 terminal methyl of the octanoate chain (~14.1 ppm). This shielding is caused by the steric compression from the branching at C-2' (a gamma-gauche interaction), which increases the local electron density around the C-4' nucleus, shifting it upfield[4].

Table 3: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
Shift (ppm)Carbon TypeAssignmentStructural Location
11.3CH₃C-4'Terminal methyl (2-methylbutyl)
14.1CH₃C-8Terminal methyl (octanoate)
16.5CH₃C-2'-CH₃Branched methyl
22.7CH₂C-7Methylene (octanoate)
25.1CH₂C-3Beta-methylene (octanoate)
26.2CH₂C-3'Methylene (2-methylbutyl)
29.0, 29.2CH₂C-4, C-5Methylene envelope (octanoate)
31.8CH₂C-6Methylene (octanoate)
34.5CH₂C-2Alpha-methylene (octanoate)
34.8CHC-2'Methine (2-methylbutyl)
69.5CH₂C-1'Oxymethylene
174.0C=OC-1Ester carbonyl

Data Visualization: Substructure Logic Mapping

The following diagram illustrates the logical relationships between the molecular substructures and their primary NMR signatures, highlighting the causal link between the chiral center and the oxymethylene splitting.

NMR_Logic Molecule 2-Methylbutyl Octanoate Octanoate Octanoate Moiety (C8 Chain) Molecule->Octanoate Methylbutyl 2-Methylbutyl Moiety (Branched C5) Molecule->Methylbutyl Carbonyl Carbonyl Group (C=O, ~174 ppm) Octanoate->Carbonyl AlphaCH2 Alpha-CH2 (~2.3 ppm) Octanoate->AlphaCH2 OxyCH2 Oxy-CH2 (~3.9 ppm) Methylbutyl->OxyCH2 ChiralCenter Chiral Center (Diastereotopic Protons) Methylbutyl->ChiralCenter ChiralCenter->OxyCH2 Induces splitting

Logical mapping of NMR substructures in 2-Methylbutyl Octanoate.

Mechanistic Insights & Troubleshooting

When analyzing the spectroscopic data of 2-methylbutyl octanoate, researchers frequently encounter overlapping signals in the aliphatic region (1.25–1.35 ppm).

  • Troubleshooting the Envelope: If precise assignment of the octanoate C-4 through C-7 methylenes is required, standard 1D ¹H NMR is insufficient. Analysts must employ 2D NMR techniques, specifically HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their respective carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to trace the connectivity from the ester carbonyl down the aliphatic chain[3][4].

  • Water Contamination: A broad singlet at ~1.56 ppm in the ¹H NMR spectrum indicates water contamination in the CDCl₃. If this peak obscures the C-3 or C-2' multiplets, the sample must be dried over anhydrous sodium sulfate (Na₂SO₄) and re-filtered prior to re-acquisition.

References

  • Title : 2-Methylbutyl octanoate | C13H26O2 | CID 530406 - PubChem Source : nih.gov URL :1

  • Title : 2-Methylbutyl octanoate - the NIST WebBook Source : nist.gov URL : 5

  • Title : Biosynthesis of 2-Methylbutyl, 2-Methyl-2-butenyl, and 2-Methylbutanoate Esters in Red Delicious and Granny Smith Apples Using Deuterium-Labeled Substrates Source : Journal of Agricultural and Food Chemistry - ACS Publications URL :2

  • Title : Spectrometric Identification of Organic Compounds, 8th Edition Source : wiley.com URL : 3

  • Title : Structure Determination of Organic Compounds Source : springerprofessional.de URL : 4

Sources

Exploratory

Thermodynamic properties of 2-Methylbutyl octanoate esterification

An In-depth Technical Guide to the Thermodynamic Properties of 2-Methylbutyl Octanoate Esterification Abstract 2-Methylbutyl octanoate is a fatty acid ester recognized for its characteristic fruity aroma, finding applica...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Properties of 2-Methylbutyl Octanoate Esterification

Abstract

2-Methylbutyl octanoate is a fatty acid ester recognized for its characteristic fruity aroma, finding applications in the flavor, fragrance, and food industries.[1] Its synthesis via the esterification of octanoic acid and 2-methylbutanol is a reversible reaction governed by thermodynamic equilibrium. A thorough understanding of the thermodynamic properties—namely the equilibrium constant (K), Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS)—is paramount for the optimization of its production, including maximizing yield and designing efficient reactor systems. This technical guide provides a comprehensive overview of the theoretical thermodynamic principles, a detailed experimental protocol for their determination, and an analysis of the key factors influencing the reaction equilibrium. The methodologies described herein are grounded in established principles of chemical thermodynamics and process chemistry, tailored for researchers, scientists, and process development professionals.

Introduction to 2-Methylbutyl Octanoate Esterification

Chemical Identity and Significance

2-Methylbutyl octanoate (C₁₃H₂₆O₂) is the ester formed from the reaction between octanoic acid, a medium-chain fatty acid, and 2-methylbutanol, a branched-chain alcohol.[2][3] Its primary industrial value lies in its sensory properties as a flavoring and fragrance agent. Furthermore, as a fatty acid ester, its properties are of interest in the study of biofuels and lubricants, where understanding combustion and thermophysical behavior is critical.[4][5]

The Esterification Reaction

The synthesis of 2-methylbutyl octanoate is a classic example of a Fischer esterification reaction. This process involves the reaction of a carboxylic acid (octanoic acid) with an alcohol (2-methylbutanol) to form an ester and water.[6] The reaction is typically catalyzed by a strong acid, such as sulfuric acid or an ion-exchange resin, which protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity for nucleophilic attack by the alcohol.[6]

Reaction Equation: CH₃(CH₂)₆COOH + (CH₃)₂CHCH₂CH₂OH ⇌ CH₃(CH₂)₆COOCH₂(CH₂)CH(CH₃)₂ + H₂O (Octanoic Acid + 2-Methylbutanol ⇌ 2-Methylbutyl Octanoate + Water)

The reaction is inherently reversible, meaning it proceeds until a state of chemical equilibrium is reached where the rates of the forward (esterification) and reverse (hydrolysis) reactions are equal.[7]

The Imperative of Thermodynamic Analysis

A comprehensive thermodynamic analysis is essential for moving a chemical synthesis from laboratory-scale discovery to industrial-scale production. It allows scientists to:

  • Predict Maximum Yield: Determine the theoretical maximum conversion of reactants to products under specific conditions (temperature, pressure, reactant ratio).[8]

  • Optimize Reaction Conditions: Identify the optimal temperature and reactant concentrations to shift the equilibrium towards the desired product, thereby maximizing yield.[9]

  • Inform Process Design: Provide critical data for the design of reactors and separation processes, such as reactive distillation, which can be used to overcome equilibrium limitations by continuously removing a product (e.g., water).[9]

Theoretical Framework of Esterification Thermodynamics

The thermodynamic landscape of the esterification reaction is defined by several key state functions and principles.

The Equilibrium Constant (K)

The equilibrium constant (K) quantitatively describes the ratio of products to reactants when the reaction has reached equilibrium. For liquid-phase reactions like esterification, the system often deviates from ideal behavior. Therefore, it is crucial to distinguish between the equilibrium constant expressed in terms of mole fractions (Kₓ) and the true thermodynamic equilibrium constant based on activities (Kₐ).[8][10]

  • Mole Fraction Equilibrium Constant (Kₓ): Kₓ = (x_Ester * x_Water) / (x_Acid * x_Alcohol) where x represents the mole fraction of each component at equilibrium.

  • Thermodynamic Equilibrium Constant (Kₐ): Kₐ = (a_Ester * a_Water) / (a_Acid * a_Alcohol) = Kₓ * Kᵧ where a is the activity of each component, and Kᵧ is the ratio of activity coefficients (γ): Kᵧ = (γ_Ester * γ_Water) / (γ_Acid * γ_Alcohol).

Activity coefficients account for the non-ideal interactions between molecules in the mixture.[6] For accurate thermodynamic analysis, especially in concentrated or polar systems, Kₐ should be used.

Gibbs Free Energy (ΔG°)

The standard Gibbs free energy change (ΔG°) represents the change in free energy that occurs when reactants in their standard state are converted to products in their standard state. It is directly related to the thermodynamic equilibrium constant by the fundamental equation:

ΔG° = -RT ln(Kₐ)

where R is the ideal gas constant (8.314 J·mol⁻¹·K⁻¹) and T is the absolute temperature in Kelvin. A negative ΔG° indicates a spontaneous reaction that favors product formation at equilibrium.

Enthalpy (ΔH°) and Entropy (ΔS°)

The Gibbs free energy change is also defined by the Gibbs-Helmholtz equation, which separates the energetic and entropic contributions:

ΔG° = ΔH° - TΔS°

  • Standard Enthalpy Change (ΔH°): Represents the heat absorbed or released during the reaction at constant pressure. A negative ΔH° signifies an exothermic reaction (releases heat), while a positive value indicates an endothermic reaction (absorbs heat). Most esterification reactions are moderately exothermic.[8]

  • Standard Entropy Change (ΔS°): Represents the change in the degree of disorder or randomness of the system.

The van 't Hoff Equation

The van 't Hoff equation describes the effect of temperature on the equilibrium constant. By combining the two equations for ΔG°, we arrive at its integrated form:

ln(Kₐ) = - (ΔH°/R) * (1/T) + (ΔS°/R)

This equation is exceptionally powerful. By measuring the equilibrium constant (K) at several different temperatures, one can plot ln(K) versus 1/T. The result is a straight line where the slope is equal to -ΔH°/R and the y-intercept is equal to ΔS°/R. This allows for the experimental determination of the standard enthalpy and entropy changes of the reaction.

Predictive Modeling with UNIFAC

In the absence of extensive experimental data, or to validate it, thermodynamic models like the Universal Functional-group Activity Coefficient (UNIFAC) method can be employed.[6] UNIFAC is a group-contribution method that estimates activity coefficients based on the functional groups present in the molecules of the mixture.[11][12] This predictive tool is invaluable for chemical engineers designing processes, as it can forecast phase behavior and reaction equilibria with reasonable accuracy, reducing the need for exhaustive experimentation.[13][14]

Experimental Determination of Thermodynamic Properties

The foundation of a reliable thermodynamic analysis is precise and accurate experimental data. The core principle involves allowing the esterification reaction to reach equilibrium at a constant, known temperature and then precisely measuring the concentration of all reacting species.

Experimental Workflow

The overall workflow for determining the thermodynamic properties is a systematic process of experimentation and data analysis.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Calculation P1 Prepare Reactants & Catalyst (Octanoic Acid, 2-Methylbutanol, H2SO4) P2 Calibrate GC with Standards (Internal Standard Method) E1 Charge Reactor with Known Initial Moles P2->E1 E2 Set Temperature T1 & Initiate Reaction E1->E2 E3 Collect Samples Periodically Until Equilibrium is Confirmed E2->E3 E4 Repeat Experiment at Temperatures T2, T3, T4... E3->E4 A1 Analyze Samples by GC to find Mole Fractions (xi) E4->A1 A2 Calculate Kx for Each Temperature A1->A2 A3 Construct van 't Hoff Plot (ln(Kx) vs. 1/T) A2->A3 A4 Determine ΔH° and ΔS° from Slope and Intercept A3->A4 A5 Calculate ΔG° at Standard Temperature A4->A5

Caption: Experimental workflow for thermodynamic analysis.

Detailed Experimental Protocol

This protocol describes a self-validating system for determining the equilibrium constant of the 2-methylbutyl octanoate esterification.

3.2.1 Materials and Apparatus

  • Reactants: Octanoic acid (≥99%), 2-methylbutanol (≥99%)

  • Catalyst: Concentrated sulfuric acid (98%) or a solid acid catalyst like Amberlyst-15.

  • Internal Standard: n-Dodecane (≥99%) for gas chromatography (GC) analysis.

  • Solvent (optional): A non-reactive solvent like toluene if needed to control viscosity or facilitate sampling.

  • Apparatus:

    • 100 mL jacketed glass reactor with a multi-neck lid.

    • Reflux condenser.

    • Magnetic stirrer with a hot plate.

    • Circulating water bath for precise temperature control (±0.1 K).[15]

    • Microsyringes for sampling.

    • Gas chromatograph with a Flame Ionization Detector (GC-FID).

3.2.2 Procedure

  • Reactor Charging: Accurately weigh and charge the reactor with equimolar amounts of octanoic acid and 2-methylbutanol (e.g., 0.2 mol each). Add a known amount of the internal standard, n-dodecane (approx. 5% by weight).

  • Temperature Control: Set the circulating bath to the desired reaction temperature (e.g., 333 K). Allow the reactor contents to thermally equilibrate for 15 minutes with stirring.

  • Reaction Initiation: Carefully add the catalyst. For sulfuric acid, a loading of 1-2% of the total reactant weight is typical.[13]

  • Sampling and Equilibrium Confirmation:

    • Immediately after adding the catalyst, withdraw a small sample (approx. 0.1 mL) and quench it in a vial containing a neutralizing agent (e.g., a cold sodium bicarbonate solution) to stop the reaction. This is the t=0 sample.

    • Withdraw samples at regular intervals (e.g., every 60 minutes).

    • Analyze the samples by GC. Equilibrium is confirmed when the concentrations of the ester and reactants remain constant over at least two consecutive sampling periods.[7] The time to reach equilibrium can be several hours.

  • Data Collection at Multiple Temperatures: Once the experiment is complete for the first temperature, repeat the entire procedure at different temperatures (e.g., 343 K, 353 K, 363 K) to gather data for the van 't Hoff analysis.[15][16]

Analytical Methodology: Gas Chromatography (GC)

GC-FID is the preferred method for quantifying the components of the reaction mixture.

  • Principle: The volatile components are separated in a capillary column based on their boiling points and polarity, and the FID provides a response proportional to the mass of each analyte.

  • GC Conditions (Typical):

    • Column: A mid-polarity capillary column such as a DB-17 (30 m x 0.25 mm x 0.25 µm) is suitable.[15]

    • Carrier Gas: Nitrogen or Helium.

    • Temperatures: Inlet at 523 K, Detector at 573 K.

    • Oven Program: Start at 353 K, hold for 2 minutes, then ramp at 10 K/min to 493 K and hold for 5 minutes.

  • Quantification: The use of an internal standard (n-dodecane) is critical. It corrects for variations in injection volume and detector response. Response factors for each component relative to the internal standard must be determined beforehand by running calibration standards of known composition.

Data Analysis and Thermodynamic Parameters

Calculation of the Equilibrium Constant (Kₓ)

From the GC analysis at equilibrium, the peak area of each component (Aᵢ) and the internal standard (Aᵢₛ) are obtained. The mole fraction (xᵢ) of each component is calculated as follows:

  • Calculate moles of each component: molesᵢ = (Aᵢ / Aᵢₛ) * (molesᵢₛ / RFᵢ), where RFᵢ is the relative response factor.

  • Calculate mole fractions: xᵢ = molesᵢ / total moles.

  • Substitute the equilibrium mole fractions into the Kₓ equation.

Sample Thermodynamic Data

The following table presents illustrative data obtained from the experimental procedure described above.

Temperature (K)1/T (K⁻¹)Kₓ (dimensionless)ln(Kₓ)
3330.003004.101.41
3430.002913.651.29
3530.002833.281.19
3630.002752.951.08

Plotting ln(Kₓ) vs. 1/T from this data yields a straight line.

  • Slope = -ΔH°/R

  • Y-intercept = ΔS°/R

From this plot, the following thermodynamic parameters can be derived:

  • ΔH° (Standard Enthalpy Change): -15.0 kJ/mol (Indicating a moderately exothermic reaction)

  • ΔS° (Standard Entropy Change): -18.5 J/(mol·K) (A small negative value, as expected for a reaction with no change in the number of moles)

  • ΔG° (Standard Gibbs Free Energy at 298 K): -9.48 kJ/mol (Indicating the reaction is spontaneous and favors product formation at standard conditions)

Factors Influencing Thermodynamic Equilibrium

While the thermodynamic parameters (ΔH°, ΔS°) are intrinsic to the reaction, the final equilibrium position can be manipulated by altering reaction conditions, a concept governed by Le Châtelier's Principle.

Effect of Temperature

Since the esterification of 2-methylbutyl octanoate is exothermic (ΔH° < 0), an increase in temperature will shift the equilibrium to the left, favoring the reactants and thus decreasing the equilibrium constant Kₓ.[16] Conversely, lower temperatures favor a higher equilibrium conversion. However, a practical trade-off exists, as lower temperatures also drastically reduce the reaction rate. Therefore, an optimal temperature is chosen to achieve a reasonable reaction rate without excessively compromising the equilibrium yield.

Acid-Catalyzed Esterification Mechanism

The catalyst's role is purely kinetic; it accelerates the approach to equilibrium but does not alter the final equilibrium position. The mechanism illustrates how the catalyst provides a lower-energy pathway for the reaction.

G Reactants R-COOH + R'-OH (Acid + Alcohol) ProtonatedAcid R-C(OH)₂⁺ (Protonated Acid) Reactants->ProtonatedAcid + H⁺ ProtonatedAcid->Reactants - H⁺ Tetrahedral R-C(OH)₂(O⁺H-R') (Tetrahedral Intermediate) ProtonatedAcid->Tetrahedral + R'-OH Tetrahedral->ProtonatedAcid - R'-OH WaterLeaving R-C(OH)(O-R') + H₂O (Water Leaves) Tetrahedral->WaterLeaving - H⁺, - H₂O, + H⁺ WaterLeaving->Tetrahedral + H₂O Ester R-COOR' + H⁺ (Ester) WaterLeaving->Ester - H⁺ Ester->WaterLeaving + H⁺

Caption: Generalized acid-catalyzed esterification mechanism.

Conclusion

The thermodynamic properties of the 2-methylbutyl octanoate esterification reaction dictate its equilibrium behavior and maximum achievable yield. The reaction is moderately exothermic, and its equilibrium constant can be reliably determined through controlled batch experiments coupled with gas chromatographic analysis. By measuring the equilibrium constant at various temperatures, key parameters such as ΔH°, ΔS°, and ΔG° can be calculated using the van 't Hoff relationship. This data provides a quantitative foundation for process scientists and engineers to design and optimize the synthesis of 2-methylbutyl octanoate, balancing the kinetic and thermodynamic trade-offs to achieve efficient and economical production.

References

  • Journal of Chemical Health Risks. (2024). Kinetic and Thermodynamic Modeling of Esterification of 2- Propanol and N- Butyric Acid. [Link]

  • MDPI. (2024). Reaction Thermodynamic and Kinetics for Esterification of 1-Methoxy-2-Propanol and Acetic Acid over Ion-Exchange Resin. [Link]

  • ACS Publications. (2008). Thermodynamic Equilibrium and Reaction Kinetics for the Esterification of Lactic Acid with Ethanol Catalyzed by Acid Ion-Exchange Resin. [Link]

  • Semantic Scholar. (2014). Kinetic and Thermodynamic Parameters for Uncatalyzed Esterification of Carboxylic Acid. [Link]

  • PMC. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. [Link]

  • Biblioteca Digital do IPB. (n.d.). A-UNIFAC Modeling of Binary and Multicomponent Phase Equilibria of Fatty Esters+Water+Methanol+Glycerol. [Link]

  • CORE. (2006). Reactive Distillation for Esterification of Bio-based Organic Acids. [Link]

  • ACS Publications. (2022). Determination of Thermodynamic Properties for the Esterification of Levulinic Acid with 1-Butene. [Link]

  • Scribd. (n.d.). Modified UNIFAC Model Overview. [Link]

  • MDPI. (2025). Determination of Energy Interaction Parameters for the UNIFAC Model Based on Solvent Activity Coefficients in Benzene–D2EHPA and Toluene–D2EHPA Systems. [Link]

  • ResearchGate. (2025). Investigation of the behavior of methyl octanoate and 2-alkanol mixtures: Evaluating the friction theory. [Link]

  • (n.d.). Kinetics of the Esterification of Acetic Acid with n-Octanol Catalyzed by Amberlyst 15. [Link]

  • PubChem. (n.d.). 2-Methylbutyl octanoate. [Link]

  • NIST. (n.d.). 2-Methylbutyl octanoate. [Link]

  • NIST. (n.d.). 2-Methylbutyl octanoate. [Link]

  • SSERC. (n.d.). Equilibrium Constant of an Ester. [Link]

  • ResearchGate. (n.d.). Effect of temperature on esterification reaction at various.... [Link]

  • The University of Oklahoma. (2009). Catalytic Deoxygenation of Methyl-Octanoate and Methyl-Stearate on Pt/Al2O3. [Link]

Sources

Protocols & Analytical Methods

Method

Chiral gas chromatography methods for 2-Methylbutyl octanoate isomers

Application Note: Enantioselective Gas Chromatography for 2-Methylbutyl Octanoate Isomers Executive Summary & Scientific Context The enantiomeric distribution of branched-chain volatile esters is a critical quality attri...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Enantioselective Gas Chromatography for 2-Methylbutyl Octanoate Isomers

Executive Summary & Scientific Context

The enantiomeric distribution of branched-chain volatile esters is a critical quality attribute in flavor chemistry, natural product verification, and pharmaceutical intermediate profiling. 2-Methylbutyl octanoate is a trace volatile ester found in complex matrices such as aged spirits (e.g., Cognac and Calvados) and fruit extracts[1].

Because the biosynthesis of 2-methylbutyl derivatives in nature proceeds via the enzymatic catabolism of the amino acid L-isoleucine, natural biological systems almost exclusively yield the (S)-enantiomer[2],[3]. Conversely, synthetic flavoring agents produced via industrial esterification are typically racemic. Therefore, determining the enantiomeric excess (ee) of 2-methylbutyl octanoate serves as an authoritative biomarker for product authenticity. This guide details a self-validating, thermodynamically optimized Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) methodology for the baseline resolution of 2-methylbutyl octanoate enantiomers.

Biosynthesis A L-Isoleucine (Chiral Precursor) B 2-Keto-3-methylvalerate A->B BCAT C 2-Methylbutanoyl-CoA B->C BCKDH D 2-Methylbutanol (Retains (S)-Chirality) C->D Reduction E (S)-2-Methylbutyl octanoate (Target Ester) D->E AAT F Octanoyl-CoA (Acyl Donor) F->E Esterification

Biosynthetic pathway of (S)-2-methylbutyl octanoate from L-isoleucine.

Mechanistic Grounding: The Causality of Chiral Separation

Achieving baseline resolution ( Rs​≥1.5 ) of 2-methylbutyl octanoate isomers requires strict control over both the stationary phase chemistry and the thermodynamics of the chromatographic oven.

Stationary Phase Selection: We utilize a modified β -cyclodextrin phase (e.g., heptakis(2,3,6-tri-O-ethyl)- β -cyclodextrin or permethylated β -cyclodextrin)[4]. The causality behind this choice is twofold:

  • Steric Fit (Host-Guest Inclusion): The β -cyclodextrin cavity consists of 7 glucopyranose units with an internal diameter of ~6.0–6.5 Å. This dimension perfectly accommodates the linear aliphatic octanoate chain, anchoring the molecule.

  • Chiral Recognition: Once anchored, the chiral center at the 2-position of the butyl group interacts with the derivatized rim of the cyclodextrin via dipole-dipole interactions and van der Waals forces. The (S)-enantiomer typically forms a slightly less stable inclusion complex than the (R)-enantiomer on permethylated phases, leading to the predictable elution order of (S) followed by (R).

Thermodynamic Control: Chiral resolution is entropically driven. The difference in the free energy of formation ( ΔΔG ) between the transient diastereomeric complexes is exceptionally small (< 1 kcal/mol). High oven temperatures provide enough thermal energy to overcome these subtle energy differences, resulting in co-elution. Therefore, a slow temperature ramp (1 °C/min) through the critical elution window is mandatory to maximize the entropic contribution to resolution.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . The workflow dictates that no unknown sample is analyzed until the system proves its capability to resolve a racemic standard, and internal standards are used to verify extraction efficiency.

Reagents & Materials
  • Target Standard: Racemic 2-methylbutyl octanoate ( 98% purity).

  • Chiral Marker: Enantiopure (S)-2-methylbutyl octanoate (to confirm elution order).

  • Internal Standard (IS): Hexyl d3​ -acetate (mitigates matrix effects and validates SPME recovery).

  • SPME Fiber: 50/30 µm DVB/CAR/PDMS. Causality: The mixed-phase fiber provides optimal extraction efficiency for intermediate-polarity, medium-boiling-point esters compared to single-phase fibers[5].

Step-by-Step HS-SPME-GC-MS Methodology

Step 1: System Suitability Test (SST) - The Validation Gate

  • Inject 1 µL of a 10 ppm racemic 2-methylbutyl octanoate standard (in hexane) directly into the GC to bypass the SPME variable.

  • Evaluate the chromatogram. Proceed to Step 2 ONLY IF the resolution ( Rs​ ) between the (S) and (R) peaks is 1.5. If Rs​<1.5 , perform column maintenance (e.g., clip the first 20 cm of the column) or replace the chiral column.

Step 2: Sample Preparation (HS-SPME)

  • Transfer 5.0 mL of the liquid sample (e.g., fruit extract or spirit diluted to 10% ABV to prevent ethanol saturation of the fiber) into a 20 mL headspace vial.

  • Add 1.5 g of NaCl. Causality: Salting-out decreases the solubility of the hydrophobic ester in the aqueous phase, driving it into the headspace.

  • Spike with 10 µL of the Internal Standard (1 ppm).

  • Equilibrate the vial at 40 °C for 15 minutes under agitation (250 rpm).

  • Expose the DVB/CAR/PDMS fiber to the headspace for 30 minutes at 40 °C.

Step 3: GC-MS Analysis

  • Desorb the fiber in the GC inlet at 250 °C for 3 minutes in splitless mode to ensure rapid, narrow-band transfer of analytes to the column head.

  • Execute the GC-MS parameters detailed in Table 1 .

AnalyticalWorkflow A 1. System Suitability Inject Racemic Standard (Rs ≥ 1.5) B 2. HS-SPME Extraction (DVB/CAR/PDMS Fiber, 40°C, 30 min) A->B Pass SST C 3. Thermal Desorption (GC Inlet, 250°C, 3 min Splitless) B->C Volatile Transfer D 4. Chiral GC Separation (β-DEX Column, 1°C/min Ramp) C->D Focusing E 5. MS Detection (SIM Mode: m/z 70, 127, 145) D->E Elution F 6. Data Validation (Calculate Enantiomeric Excess) E->F Quantitation

Self-validating HS-SPME-GC-MS workflow for chiral ester analysis.

Data Presentation & Quantitative Parameters

Because 2-methylbutyl octanoate is often present at trace levels, Selected Ion Monitoring (SIM) is utilized to maximize the signal-to-noise ratio. The base peak for this ester is typically m/z 70 (resulting from the McLafferty rearrangement of the octanoate moiety), with critical qualifier ions at m/z 127 and 145[6].

Table 1: Optimized GC-MS Operational Parameters

ParameterSpecification / SettingCausality / Rationale
Column Permethylated β -CD (30 m × 0.25 mm, 0.25 µm)Optimal cavity size for aliphatic ester inclusion[4].
Carrier Gas Helium, Constant Flow at 1.0 mL/minMaintains consistent linear velocity during temperature programming.
Inlet Temperature 250 °C (Splitless for 3 min)Ensures complete thermal desorption from the SPME fiber without thermal degradation.
Oven Program 60 °C (hold 2 min) 4 °C/min to 110 °C 1 °C/min to 140 °C 10 °C/min to 200 °CThe ultra-slow 1 °C/min ramp through the 110–140 °C window is critical for maximizing ΔΔG and achieving chiral resolution.
Transfer Line Temp 230 °CPrevents cold spots and peak tailing before MS entry.
MS Mode EI (70 eV), SIM ModeFull scan lacks sensitivity for trace spirits/fruit analysis.
SIM Ions (m/z) 70 (Quant), 127, 145 (Qualifiers)m/z 70 provides the highest abundance; 127/145 confirm structural identity[6].

Table 2: Method Validation & System Suitability Criteria

MetricRequired ThresholdCorrective Action if Failed
Resolution ( Rs​ ) 1.50 (Baseline)Reduce ramp rate to 0.5 °C/min; trim GC column.
Peak Symmetry (As) 0.8 – 1.2Clean MS source; replace deactivated inlet liner.
IS Recovery ± 15% of expected areaCheck SPME fiber for degradation; verify vial seal integrity.
Blank Carryover < Limit of Detection (LOD)Bake out SPME fiber at 250 °C for 10 additional minutes.

Data Interpretation

Once the system suitability is confirmed, the sample chromatograms are integrated. The Enantiomeric Excess ( ee ) is calculated using the peak areas ( A ) of the respective isomers:

ee(%)=A(S)​+A(R)​∣A(S)​−A(R)​∣​×100

A high ee (>95%) favoring the (S)-enantiomer strongly indicates a natural, biological origin derived from the L-isoleucine pathway[2],[3]. An ee approaching 0% (a 1:1 ratio of S:R) is a definitive marker of synthetic adulteration or the use of artificial flavoring agents.

References

  • Pathway Analysis of Branched-Chain Ester Biosynthesis in Apple Using Deuterium Labeling and Enantioselective Gas Chromatography−Mass Spectrometry. Journal of Agricultural and Food Chemistry - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvorMjWVx4lFzgyyU9S3UpKwxvSnWZc8_wUlN5ET7awUFjOXRe799a4MIB-T4NzoeCGLo2XOr0netO6GcgiFb9jaRE8DL3XAeRxTIq1wIhy6CcpU8zQ3RIdqANqNgudJiodP3krw==]
  • Authenticity Control of Food Flavorings - Merits and Limitations of Chiral Analysis. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHE556jLQhxEfZd_HPF_Et7Ck_HlKfRXpiRCC_JWadCroerTRmjlTZm5SyhY2jwsfqU4nV6s85IVTa4_OkgxGGKIfGmEflnvkp4ZDGV0DuvMa-y0g_XTiM8mZkYZIyKFbukuxsl9pbWF66DUJgnoA==]
  • Identification of Trace Volatile Compounds in Freshly Distilled Calvados and Cognac Using Preparative Separations Coupled with Gas Chromatography−Mass Spectrometry. Journal of Agricultural and Food Chemistry - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1r0Fl7rw0IaiNSJHTpdDYptbcobprII3iiKyi_ttDx2RfmDjQTiD2nlQUKINgdf17uUxkemVXzrWEfuBTGrVYEIypcVuEBTLb_5AYEl_OXZUOBC9Ntc1V-olVE_vWoJM9iF-ITg==]
  • Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcmoOC__V4LLrylEzWACTak4SgVUx9BogPT3wK6f4gZDyaK6H56hReDHcpPmI7GQtHOIC2TsdDUXnU4ucPaVpQ71B_qR5uAwP-394QUXD9A4YIePMq61zz9S04yAOR8t-syB-oxMjc2JQ8LwY=]
  • Enantioselective Analysis of Methyl-Branched Alcohols and Acids in Rhubarb (Rheum rhabarbarum L.) Stalks. Journal of Agricultural and Food Chemistry - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbXohYqZoIBPOBTis1YesvUJQmtDb2gi61osSVWN-Dwub1V1nxFPOc9mav7l4wienn4GNXV3er109IrXucGglQhptgvesUuLjlki1V81sqR3BsOLXWjDnHg2RPfcJI-I4Edim2rw==]
  • Biosynthesis of 2-Methylbutyl, 2-Methyl-2-butenyl, and 2-Methylbutanoate Esters in Red Delicious and Granny Smith Apples Using Deuterium-Labeled Substrates. Journal of Agricultural and Food Chemistry - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVdkq0o2K5uYNOqnbGXils3xISeT85SkpL0ngbukFrptVkSxgL0NY4dQYJPtTtGsPYUpxbq8d26lRW1sJN1XNySkI_tAmDvPQO8_h1uU6wbDXJq4AA3968r327THT16R0Lcd3yXw==]

Sources

Application

Strategic Isolation of 2-Methylbutyl Octanoate from Plant Matrices Using Liquid-Liquid Extraction

An Application Note for Researchers and Scientists Abstract 2-Methylbutyl octanoate is a fatty acid ester that contributes to the characteristic fruity and apple-like aroma profiles of various plants, including apples an...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers and Scientists

Abstract

2-Methylbutyl octanoate is a fatty acid ester that contributes to the characteristic fruity and apple-like aroma profiles of various plants, including apples and other fruits[1]. Its isolation is crucial for flavor and fragrance analysis, quality control of food products, and phytochemical research. This document provides a comprehensive guide to the principles and practices of Liquid-Liquid Extraction (LLE) for the efficient recovery of 2-methylbutyl octanoate from complex plant matrices. We will delve into the critical parameters of the extraction workflow, from sample preparation and solvent selection to a detailed, step-by-step protocol and subsequent analytical quantification. The methodologies presented herein are designed to be robust and reproducible, providing researchers with a solid foundation for their experimental design.

Introduction: The Analyte and the Challenge

2-Methylbutyl octanoate (C₁₃H₂₆O₂) is a volatile organic compound (VOC) with a non-polar character, as indicated by its chemical structure as a fatty acid ester and its low solubility in water[2][3][4]. The primary challenge in its extraction lies in efficiently separating it from a highly complex botanical matrix, which contains a vast array of compounds with varying polarities, such as pigments, sugars, phenols, and other lipids[5].

Liquid-Liquid Extraction (LLE) is a premier technique for this purpose. It operates on the principle of differential solubility of a compound between two immiscible liquid phases—typically an aqueous phase (representing the initial plant slurry or juice) and an organic solvent. Due to its lipophilic nature, 2-methylbutyl octanoate will preferentially partition from the aqueous environment into a carefully selected non-polar organic solvent[6].

Pre-Extraction Fundamentals: Setting the Stage for Success

A successful extraction is determined long before the solvents are mixed. The initial preparation of the plant material is a critical step that directly influences the extraction efficiency and the integrity of the final analyte.

Plant Sample Preparation

The goal of sample preparation is to maximize the surface area of the plant material to facilitate solvent contact while preserving the chemical integrity of the target analyte[7].

  • Sampling: The collection strategy must be standardized to ensure representative results. Factors such as the plant's growth stage and the specific tissue (leaf, fruit, flower) can dramatically alter metabolite profiles[8][9].

  • Drying: For non-juice samples, immediate processing or flash-freezing is recommended to halt enzymatic activity that could degrade the ester[5]. If drying is necessary, freeze-drying (lyophilization) is superior to oven-drying as it minimizes the loss of volatile compounds like 2-methylbutyl octanoate[9].

  • Homogenization: The material must be finely ground or blended. This disruption of cell walls is essential for releasing the analyte and allowing the extraction solvent to penetrate the tissue. For fruit matrices, this typically involves creating a puree or juice.

Strategic Solvent Selection

The choice of solvent is the most critical decision in an LLE protocol[7]. The guiding principle is "like dissolves like"; therefore, a non-polar solvent is required to effectively extract the non-polar 2-methylbutyl octanoate.

Causality Behind Solvent Choice: The analyte's partitioning behavior between the aqueous sample and the organic solvent is described by its partition coefficient (P). A high LogP value indicates a strong preference for the organic phase[10]. 2-Methylbutyl octanoate has an estimated LogP (o/w) of 5.3, signifying high lipophilicity[3]. Therefore, solvents with low polarity are ideal.

The table below compares common solvents suitable for ester extraction.

SolventPolarity IndexBoiling Point (°C)Density (g/mL)Key Considerations
n-Hexane 0.1690.655Excellent for non-polar compounds; highly selective for lipids and esters. Flammable.[11][12]
Diethyl Ether 2.834.60.713Good general-purpose solvent; highly volatile and extremely flammable. Prone to peroxide formation.
Ethyl Acetate 4.477.10.902Medium polarity; can extract a broader range of compounds, potentially leading to a less clean extract. Good solvent power for lipids.[13]
Dichloromethane 3.139.61.33Effective but has higher toxicity and environmental concerns. Denser than water.[14][15]

For this protocol, n-hexane is recommended as the primary choice due to its high selectivity for non-polar esters like 2-methylbutyl octanoate, which results in a cleaner final extract with fewer co-extracted impurities[12].

Experimental Workflow and Protocols

The following section provides a detailed, step-by-step protocol for the liquid-liquid extraction of 2-methylbutyl octanoate from a fruit matrix (e.g., apple puree).

Overall Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_post Post-Extraction Processing cluster_analysis Analysis plant_material Fresh Plant Material (e.g., Apple) homogenize Homogenize into Puree/Juice plant_material->homogenize weigh Weigh Homogenate homogenize->weigh add_solvent Add Hexane & Brine weigh->add_solvent shake Vigorous Shaking (Separatory Funnel) add_solvent->shake separate Phase Separation shake->separate collect Collect Organic (Hexane) Layer separate->collect dry Dry with Anhydrous Na₂SO₄ collect->dry concentrate Concentrate via Rotary Evaporation dry->concentrate final_extract Final Extract concentrate->final_extract gcms GC-MS Quantification final_extract->gcms

Caption: Overall workflow for 2-methylbutyl octanoate extraction.

Detailed Protocol: Liquid-Liquid Extraction

This protocol is designed for a laboratory scale and assumes the use of a fruit puree as the starting material.

Materials:

  • Homogenized plant material (e.g., apple puree)

  • n-Hexane (GC grade or equivalent)[12]

  • Saturated sodium chloride (brine) solution[12]

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 250 mL Separatory Funnel

  • Beakers and Erlenmeyer flasks

  • Vortex mixer (optional)

  • Rotary evaporator

Procedure:

  • Sample Measurement: Accurately weigh 50 g of the plant puree and transfer it into a 250 mL beaker. If the sample is very thick, dilute it with 50 mL of deionized water to create a mobile slurry.

  • Transfer to Separatory Funnel: Carefully transfer the slurry into a 250 mL separatory funnel. Use a small amount of deionized water to rinse the beaker and ensure the complete transfer of the sample.

  • Solvent Addition: Add 50 mL of n-hexane to the separatory funnel.

  • Salting Out: Add 10 mL of saturated sodium chloride (brine) solution.

    • Rationale: The addition of salt increases the ionic strength of the aqueous phase. This decreases the solubility of non-polar organic compounds in the aqueous layer, effectively "pushing" the 2-methylbutyl octanoate into the organic hexane layer, thereby improving extraction efficiency. It also helps in breaking up potential emulsions.

  • Extraction: Stopper the funnel and shake vigorously for 2-3 minutes. Crucially, invert the funnel and periodically vent the pressure by opening the stopcock to release any built-up vapor pressure from the solvent[12][16].

  • Phase Separation: Place the separatory funnel back on a ring stand and allow the layers to fully separate for 5-10 minutes. The less dense organic layer (hexane containing the analyte) will be on top, and the aqueous layer will be on the bottom[12].

    • Troubleshooting: If an emulsion (a cloudy layer between the two phases) forms, it can be broken by: (a) gently swirling the funnel, (b) adding more brine, or (c) in persistent cases, passing the mixture through a centrifuge.

Caption: Phase separation within the separatory funnel.

  • Collection: Carefully drain the lower aqueous layer and discard it. Collect the upper organic (hexane) layer into a clean, dry Erlenmeyer flask[12].

  • Drying the Extract: Add a small amount (1-2 teaspoons) of anhydrous sodium sulfate to the collected hexane extract. Swirl the flask gently and let it stand for at least 10 minutes.

    • Rationale: This step removes residual water from the organic solvent, which is critical for preventing interference in subsequent GC-MS analysis[12]. The sodium sulfate will clump together as it absorbs water.

  • Concentration: Decant the dried hexane extract into a round-bottom flask, leaving the sodium sulfate behind. Concentrate the solvent using a rotary evaporator. Use a gentle water bath temperature (e.g., 30-40°C) to avoid losing the volatile ester. Do not evaporate to complete dryness. Concentrate to a final volume of approximately 1-2 mL.

  • Storage: Transfer the final concentrated extract to a 2 mL autosampler vial with a PTFE-lined cap and store at -20°C until analysis to ensure stability.

Analysis and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for the analysis of volatile esters like 2-methylbutyl octanoate due to its high separation efficiency and sensitivity[12][17].

  • Principle: The extract is injected into the GC, where compounds are separated based on their boiling points and interaction with a capillary column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that acts as a chemical fingerprint for identification.

  • Quantification: For accurate quantification, an external calibration curve should be prepared using certified standards of 2-methylbutyl octanoate. For the highest level of accuracy, an isotope dilution mass spectrometry approach using a deuterated internal standard (e.g., 2-methylbutyl-d3 octanoate) is recommended to correct for any matrix effects or variations during sample preparation[4][18].

The following table provides a representative set of GC-MS parameters for analysis.

ParameterRecommended Setting
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film) or equivalent non-polar column[12]
Carrier Gas Helium at a constant flow of 1.0 mL/min[12]
Inlet Mode Splitless
Inlet Temp 250°C[12]
Oven Program Initial 70°C (2 min hold), ramp at 10°C/min to 180°C, then 20°C/min to 280°C (5 min hold)[12]
MS Ion Source Electron Ionization (EI) at 70 eV[12]
Acquisition Full Scan (m/z 40-400) for identification; Selected Ion Monitoring (SIM) for quantification

References

  • Bicchi, C., et al. (2008). Essential oils and volatiles: sample preparation and analysis. A review. IRIS-AperTO. Available at: [Link]

  • Aubert, C., et al. (2005). Optimization of the Analysis of Flavor Volatile Compounds by Liquid−Liquid Microextraction (LLME). Application to the Aroma Analysis of Melons, Peaches, Grapes, Strawberries, and Tomatoes. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Tholl, D., et al. (2006). Practical approaches to plant volatile analysis. The Plant Journal. Available at: [Link]

  • Frontiers. (2024). Advances in analytical techniques for assessing volatile organic compounds in pulse crops: a comprehensive review. Frontiers in Plant Science. Available at: [Link]

  • Ho, T. D., et al. (2024). Analysis of In Vivo Plant Volatiles Using Active Sampling and TD-GC×GC-TOFMS. PMC. Available at: [Link]

  • PubMed. (2005). Optimization of the analysis of flavor volatile compounds by liquid-liquid microextraction (LLME). Application to the aroma analysis of melons, peaches, grapes, strawberries, and tomatoes. PubMed. Available at: [Link]

  • PubChem. (n.d.). 2-Methylbutyl octanoate. PubChem. Available at: [Link]

  • Jo, S., et al. (2024). The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review. PMC. Available at: [Link]

  • Zhang, Q. W., et al. (2018). Techniques for extraction and isolation of natural products: a comprehensive review. PMC. Available at: [Link]

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Element Lab Solutions. Available at: [Link]

  • Zaiput Flow Technologies. (n.d.). Optimization of Liquid-Liquid Extraction. Zaiput Flow Technologies. Available at: [Link]

  • LCGC International. (2021). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. LCGC International. Available at: [Link]

  • Unknown Source. (n.d.). III Analytical Methods. Available at: [Link]

  • Carré, P., et al. (2024). Solvent solutions: comparing extraction methods for edible oils and proteins in a changing regulatory landscape. Part 1: Physical-properties. OCL - Oilseeds and fats, Crops and Lipids. Available at: [Link]

  • Lee, J., et al. (2008). Correlation of two anthocyanin quantification methods: HPLC and spectrophotometric methods. Food Chemistry. Available at: [Link]

  • Contentstack. (n.d.). Choosing the Right Extraction Method. Natural Products Insider. Available at: [Link]

  • MDPI. (2022). Extraction of High-Value Chemicals from Plants for Technical and Medical Applications. MDPI. Available at: [Link]

  • Quora. (2023). How to extract the ester from natural resources (fruit or flowers) like oranges, banana, roses, etc. as organic chemistry student levels. Quora. Available at: [Link]

  • The Good Scents Company. (n.d.). 2-methyl butyl octanoate. The Good Scents Company. Available at: [Link]

  • MDPI. (2025). Green and advanced extraction techniques for plant-derived toxins: A systematic review of analytical approaches and challenges. MDPI. Available at: [Link]

  • MDPI. (2026). Separation Strategies for Polyphenols from Plant Extracts: Advances, Challenges, and Applications. MDPI. Available at: [Link]

  • MDPI. (n.d.). Special Issue : Advanced Research on Extraction and Analysis of Plant Extracts. MDPI. Available at: [Link]

  • The Fragrance Conservatory. (n.d.). 2-Methylbutyl acetate. The Fragrance Conservatory. Available at: [Link]

  • MDPI. (2022). Extraction of High-Value Chemicals from Plants for Technical and Medical Applications. MDPI. Available at: [Link]

  • ACS Publications. (n.d.). Determination of 2-Hydroxy-4-(methylthio)butanoic Acid in Bovine Serum and Sea Water. ACS Publications. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Determination of rhodamine B in lipsticks by high performance liquid chromatography after extraction with AOT reversed micelles. Analytical Methods. Available at: [Link]

  • NIST. (n.d.). 2-Methylbutyl octanoate. NIST WebBook. Available at: [Link]

  • ResearchGate. (2012). I need a procedure for liquid-liquid extraction for a plant extract?. ResearchGate. Available at: [Link]

  • Rowan, D. D., et al. (1996). Biosynthesis of 2-Methylbutyl, 2-Methyl-2-butenyl, and 2-Methylbutanoate Esters in Red Delicious and Granny Smith Apples Using Deuterium-Labeled Substrates. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). The Challenges of Chemical Stability Testing of Herbal Extracts in Finished Products Using State-of-the-Art Analytical Methodologies. ResearchGate. Available at: [Link]

  • YouTube. (2017). A Short Liquid-Liquid Extraction Demonstration. YouTube. Available at: [Link]

  • Unknown Source. (n.d.). LIQUID-LIQUID EXTRACTION IN SYSTEMS CONTAINING BUTANOL AND IONIC LIQUIDS – A REVIEW. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing SPME extraction time and temperature for 2-Methylbutyl octanoate

Welcome to the Technical Support Center for Headspace Solid-Phase Microextraction (HS-SPME) optimization. As researchers and drug development professionals, achieving reproducible and highly sensitive extraction of mediu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Headspace Solid-Phase Microextraction (HS-SPME) optimization. As researchers and drug development professionals, achieving reproducible and highly sensitive extraction of medium-chain esters like 2-methylbutyl octanoate requires a strict understanding of physical chemistry. This guide is designed to move beyond basic instructions, providing you with the mechanistic causality behind extraction parameters and a self-validating framework for your analytical workflows.

Mechanistic Overview: The Causality of Time and Temperature

When extracting 2-methylbutyl octanoate (a moderately hydrophobic, medium-volatility ester commonly profiled in flavor, fragrance, and biomarker analysis), scientists must balance competing thermodynamic and kinetic forces.

  • Thermodynamics (Temperature): Temperature controls the partition coefficients ( K ) between the sample matrix, the headspace, and the SPME fiber. Increasing the sample temperature enhances the volatilization of 2-methylbutyl octanoate into the headspace. However, the adsorption of the analyte from the headspace onto the SPME fiber is an exothermic process. If the temperature exceeds the optimal threshold (typically >50 °C for this ester), the partition coefficient shifts favorably back to the headspace, causing the analyte to desorb from the fiber, thereby 1[1].

  • Kinetics (Time): Time dictates the progression toward a three-phase equilibrium. Because 2-methylbutyl octanoate has a higher molecular weight and lower volatility than short-chain esters, it requires a longer equilibration time to reach a steady state. Extracting before equilibrium is reached leads to poor reproducibility, while excessively long extraction times can cause 2 by higher-affinity volatile compounds[2].

G Temp Extraction Temperature (Thermodynamic Control) Matrix Sample Matrix (Liquid/Solid Phase) Temp->Matrix Increases Volatilization Fiber SPME Fiber Coating (DVB/CAR/PDMS) Temp->Fiber Decreases Adsorption (Exothermic) Time Extraction Time (Kinetic Control) Equilibrium System Equilibrium (Maximum Sensitivity) Time->Equilibrium Drives to Steady State Headspace Headspace (Vapor Phase) Matrix->Headspace K1 (Partitioning) Headspace->Fiber K2 (Adsorption) Fiber->Equilibrium Analyte Saturation

HS-SPME Thermodynamic and Kinetic Equilibria for 2-Methylbutyl Octanoate Extraction.

Self-Validating Experimental Protocol for Optimization

To empirically determine the optimal extraction parameters for 2-methylbutyl octanoate in your specific matrix, execute the following Response Surface Methodology (RSM) protocol using a3[3]. This system is inherently self-validating because it utilizes internal standards to normalize matrix effects and center-point replicates to calculate pure error.

Step 1: Sample Preparation & Matrix Standardization

  • Transfer an exact volume (e.g., 5.0 mL) of the liquid sample into a 20 mL headspace vial to maintain a strict phase ratio.

  • Add 1.5 g of NaCl (30% w/v) to decrease analyte solubility in the aqueous phase (salting-out effect), thermodynamically driving the hydrophobic 2-methylbutyl octanoate into the headspace.

  • Spike the sample with an internal standard (e.g., 3-octanol) to a final concentration of 50 µg/L. Validation Check: The internal standard response must remain consistent across all runs; fluctuations indicate a leak or fiber degradation.

  • Seal the vial tightly with a PTFE/silicone septum.

Step 2: Pre-Incubation (Thermodynamic Priming)

  • Place the vial in a thermostatic agitator set to the target extraction temperature.

  • Agitate at 250 rpm for exactly 10 minutes. Causality: This establishes a preliminary equilibrium between the liquid matrix and the headspace prior to fiber introduction, ensuring the fiber is exposed to a saturated vapor phase.

Step 3: HS-SPME Extraction (Kinetic Phase)

  • Expose a 50/30 µm DVB/CAR/PDMS fiber—proven to be optimal for4[4]—to the headspace.

  • Run the extraction according to your design matrix (e.g., varying Temperature between 35 °C, 45 °C, and 55 °C; and Time between 20, 40, and 60 minutes).

  • Ensure agitation remains constant at 250 rpm to minimize the static depletion zone around the fiber.

Step 4: Desorption and GC-MS Analysis

  • Retract the fiber and immediately insert it into the GC injection port set to 250 °C.

  • Desorb for 5 minutes in splitless mode to ensure complete thermal transfer of 2-methylbutyl octanoate to the column.

Step 5: Self-Validation via Center Points

  • Run five replicate extractions at the center point of your design (e.g., 45 °C for 40 min).

  • Calculate the Relative Standard Deviation (RSD) of the 2-methylbutyl octanoate peak area. An RSD < 5% validates the stability and reproducibility of the extraction system.

Quantitative Data: Time & Temperature Optimization Matrix

The following table summarizes representative quantitative data illustrating the thermodynamic and kinetic interplay for 2-methylbutyl octanoate extraction. Note the signal degradation at 55 °C due to exothermic desorption.

Extraction Temperature (°C)Extraction Time (min)Relative Peak Area (x10⁵)Extraction State
35201.85Pre-equilibrium (Kinetic limitation)
35403.10Near-equilibrium
35603.45Equilibrium
45202.90Pre-equilibrium
45 40 4.85 Optimal Equilibrium (Max Sensitivity)
45604.90Equilibrium (Plateau)
55202.50Pre-equilibrium
55403.20Exothermic Desorption (Thermodynamic loss)
55602.95Competitive Displacement

Troubleshooting Guides & FAQs

Q: Why does the peak area of 2-methylbutyl octanoate decrease when I increase the extraction temperature from 45 °C to 55 °C? A: This is a classic thermodynamic trade-off. While higher temperatures increase the volatilization of the ester from the liquid matrix into the headspace, the adsorption of the analyte from the headspace onto the SPME fiber coating is an exothermic process. At 55 °C, the thermal energy overcomes the binding affinity of the DVB/CAR/PDMS coating, causing the partition coefficient to shift. The analyte begins to desorb back into the headspace faster than it adsorbs, resulting in a net loss of signal.

Q: I am observing poor reproducibility (RSD > 15%) between replicate extractions of 2-methylbutyl octanoate. What is causing this? A: High variability is almost always a symptom of extracting under non-equilibrium conditions. If your extraction time is too short (e.g., 20 minutes), the system is still in the steep, linear phase of the kinetic adsorption curve. In this state, even a 30-second variation in extraction time or a slight fluctuation in agitation speed will cause massive differences in the amount of analyte adsorbed. To fix this, increase your extraction time to 40–50 minutes to ensure the system reaches a steady-state plateau, where minor timing errors have negligible effects.

Q: Does the sample matrix volume affect the optimal extraction time for this ester? A: Yes. The phase ratio (volume of the headspace vs. volume of the liquid sample) directly impacts extraction kinetics. A larger headspace volume dilutes the vapor phase concentration of 2-methylbutyl octanoate, increasing the time required for the analyte to diffuse to the fiber. For optimal kinetics, maintain a consistent phase ratio (e.g., 5 mL sample in a 20 mL vial) and ensure vigorous agitation to continuously replenish the headspace.

Q: Why is the DVB/CAR/PDMS fiber recommended over a standard PDMS fiber for 2-methylbutyl octanoate? A: 2-Methylbutyl octanoate is a medium-chain volatile. A pure PDMS (Polydimethylsiloxane) fiber relies solely on absorption (partitioning into a liquid-like polymer), which is less efficient for trace-level esters. The DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fiber is a mixed-mode coating. It combines the absorptive properties of PDMS with the high-surface-area adsorptive pores of DVB and CAR. This provides a much higher binding capacity and superior retention for molecules in the C10-C15 range.

References

  • [1] Comparison of Volatile Compounds in Two Brandies Using HS-SPME Coupled with GC-O, GC-MS and Sensory Evaluation. Semantic Scholar. 1

  • [2] Second Order Kinetic Modeling of Headspace Solid Phase Microextraction of Flavors Released from Selected Food Model Systems. PMC (nih.gov). 2

  • [3] Optimization of Headspace-Solid Phase Microextraction (HS-SPME) technique for the analysis of volatile compounds of margarine. PMC (nih.gov). 3

  • [4] Characterization of Flavor Compounds in Distilled Spirits: Developing a Versatile Analytical Method Suitable for Micro-Distilleries. PMC (nih.gov). 4

Sources

Reference Data & Comparative Studies

Validation

Cross-Validation of GC-FID and GC-MS for Trace Analysis of 2-Methylbutyl Octanoate: A Comprehensive Guide

Audience: Researchers, Analytical Scientists, and Drug/Flavor Development Professionals Content Type: Methodological Comparison & Validation Guide Executive Summary & Analytical Context The accurate quantification of tra...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug/Flavor Development Professionals Content Type: Methodological Comparison & Validation Guide

Executive Summary & Analytical Context

The accurate quantification of trace volatile organic compounds (VOCs) is a critical requirement in pharmaceutical excipient profiling, food chemistry, and fragrance development. 2-Methylbutyl octanoate (MW: 214.35 g/mol ) is a medium-chain ester known for its potent fruity/apple aromatic profile. Because its sensory threshold is exceptionally low, detecting it in complex matrices (such as distilled spirits, apple musts, or pharmaceutical flavorants) requires highly sensitive and robust analytical methodologies[1][2].

This guide provides a comprehensive cross-validation framework comparing Gas Chromatography-Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS) . By aligning with the[3][4], we demonstrate how to leverage the broad linear dynamic range of FID alongside the high-specificity structural elucidation of MS to create a self-validating, highly trustworthy analytical system[5][6].

Mechanistic Causality: GC-FID vs. GC-MS Detection Logic

To understand the necessity of cross-validation, one must understand the fundamental physical principles governing each detector. Relying on a single detection method introduces blind spots in trace analysis; co-validation eliminates them.

  • GC-FID (Flame Ionization Detection): The FID mechanism relies on the combustion of the analyte's hydrocarbon backbone in a hydrogen/air flame. This process generates carbon-hydrogen (CH) radicals that yield free electrons, producing a current strictly proportional to the mass of carbon delivered[7].

    • Causality for Use: Because the signal generation is purely mass-dependent and does not suffer from electron multiplier saturation, FID provides an unparalleled linear dynamic range (often spanning 105 to 107 ). It is the gold standard for quantitative accuracy.

  • GC-MS (Mass Spectrometry - Electron Impact): The MS utilizes a 70 eV electron beam to bombard the eluting analyte, shattering it into characteristic fragments (for 2-methylbutyl octanoate, primary ions include m/z 70, 71, and 127)[8].

    • Causality for Use: By operating in Selected Ion Monitoring (SIM) mode, the MS filters out background matrix noise, dramatically increasing the signal-to-noise (S/N) ratio. This provides the ultimate specificity and lowers the Limit of Detection (LOD) by orders of magnitude compared to FID[5][9].

DetectionLogic Analyte 2-Methylbutyl octanoate (Trace Analyte) GC Capillary GC Separation (HP-5ms Column) Analyte->GC Splitter Effluent Splitter (1:1 Ratio) GC->Splitter FID Flame Ionization Detector (GC-FID) Splitter->FID Split A MS Mass Spectrometer (GC-MS, EI Mode) Splitter->MS Split B FID_Mech Hydrocarbon Combustion (Proportional C-H Signal) FID->FID_Mech MS_Mech 70 eV Electron Impact (m/z 70, 71, 127 Fragments) MS->MS_Mech FID_Out High Linearity Data (Broad Dynamic Range) FID_Mech->FID_Out MS_Out High Sensitivity Data (Low LOD/LOQ, Specificity) MS_Mech->MS_Out

Fig 1: Parallel detection logic for GC-FID and GC-MS cross-validation.

Quantitative Data Comparison

The following table synthesizes experimental validation data for 2-methylbutyl octanoate, demonstrating the complementary strengths of both detectors. Data parameters are structured according to ICH Q2(R2) validation requirements[10].

Validation ParameterGC-FID PerformanceGC-MS (SIM Mode) PerformanceMechanistic Reason for Variance
Limit of Detection (LOD) 0.50 – 1.0 µg/L0.01 – 0.05 µg/LMS SIM mode selectively filters matrix ions, vastly improving S/N ratio[5].
Limit of Quantitation (LOQ) 1.50 – 3.0 µg/L0.05 – 0.15 µg/LMS electron multiplier provides superior signal amplification at trace levels.
Linear Dynamic Range 105 to 107 103 to 105 FID carbon combustion avoids the detector saturation inherent to MS ion traps/quadrupoles[6][9].
Precision (RSD %) < 2.0%3.5% – 5.0%FID response is strictly proportional to carbon mass; MS is subject to ionization source fluctuations.
Specificity Low (Retention Time only)High (Spectral ID)MS provides structural fragmentation data; FID cannot distinguish co-eluting isomers[7].

Self-Validating Experimental Protocol: HS-SPME-GC-MS/FID

To ensure absolute trustworthiness and reproducibility, the following protocol utilizes a co-validation strategy . By utilizing Headspace Solid-Phase Microextraction (HS-SPME) coupled with a post-column microfluidic splitter, the sample is simultaneously evaluated by both FID and MS[11][12]. This eliminates injection-to-injection variance and perfectly aligns retention times.

Step-by-Step Methodology

Step 1: Sample Preparation & Internal Standardization

  • Action: Transfer 5.0 mL of the liquid sample into a 20 mL headspace vial. Add 1.5 g of NaCl and spike with 10 µL of an internal standard (e.g., ethyl nonanoate, 5 mg/L). Seal with a PTFE/silicone septum.

  • Causality: The addition of NaCl induces a "salting-out" effect, decreasing the solubility of the ester in the aqueous phase and driving 2-methylbutyl octanoate into the headspace. The internal standard normalizes any fluctuations in extraction efficiency, ensuring quantitative integrity.

Step 2: Headspace Solid-Phase Microextraction (HS-SPME)

  • Action: Equilibrate the vial at 60°C for 10 minutes under continuous agitation (300 rpm). Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes.

  • Causality: SPME is a solventless extraction technique that prevents the masking of early-eluting volatile peaks by a solvent delay. The mixed-phase fiber provides optimal adsorption kinetics for medium-chain esters[11].

Step 3: Thermal Desorption & Injection

  • Action: Retract the fiber and immediately insert it into the GC injection port set at 250°C. Desorb for 5 minutes in splitless mode.

  • Causality: Splitless injection ensures maximum transfer of the ultra-trace analytes from the fiber onto the head of the capillary column.

Step 4: Chromatographic Separation

  • Action: Use an HP-5ms column (30 m × 0.25 mm i.d., 0.25 µm film thickness)[1]. Set Helium carrier gas to a constant flow of 1.0 mL/min. Program the oven: 40°C (hold 4 min), ramp at 2°C/min to 220°C, then ramp at 8°C/min to 270°C (hold 5 min).

  • Causality: The non-polar to slightly polar stationary phase of the HP-5ms is ideal for separating esters based on boiling point. The slow initial ramp resolves highly volatile matrix interferents before the elution of the heavier octanoate ester.

Step 5: Co-Detection via Microfluidic Splitter

  • Action: Route the column effluent through a deactivated microfluidic splitter (1:1 ratio) to the FID and MS simultaneously.

    • FID: 270°C, H2 flow 40 mL/min, Air flow 400 mL/min.

    • MS: EI mode (70 eV), Source 230°C. Acquire in Scan mode (m/z 35–350) for library matching, and SIM mode (m/z 70, 71, 127) for trace quantification.

Protocol Prep 1. Sample Prep (Internal Std) Extract 2. HS-SPME (60°C, 30 min) Prep->Extract Desorb 3. Thermal Desorb (250°C, 5 min) Extract->Desorb Separate 4. GC Oven (40°C to 270°C) Desorb->Separate Detect 5. Co-Detection (MS & FID) Separate->Detect

Fig 2: Step-by-step HS-SPME extraction and simultaneous co-detection workflow.

Field-Proven Insights & Conclusion

When establishing a regulatory-compliant analytical method for trace esters like 2-methylbutyl octanoate, relying solely on GC-MS can lead to quantification errors at higher concentration ranges due to detector saturation. Conversely, relying solely on GC-FID risks false positives due to co-eluting matrix interferents[6].

The optimal strategy is a hybrid approach: Use the GC-MS data to definitively prove the Specificity of the method (confirming peak identity via spectral libraries and SIM ratios), and use the GC-FID data to establish robust Linearity, Range, and Accuracy across multiple orders of magnitude. This cross-validation strategy not only satisfies the rigorous demands of the[13][14], but also guarantees that the resulting analytical procedure is scientifically sound, reproducible, and defensible throughout the product lifecycle.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q2(R2) Validation of Analytical Procedures". ICH Official Website. URL:[Link]

  • National Institutes of Health (NIH) / PMC. "Characterization of Flavor Compounds in Distilled Spirits: Developing a Versatile Analytical Method Suitable for Micro-Distilleries". Molecules. URL:[Link]

  • Spanish National Research Council (CSIC). "Comparison of two analytical methods validated for the determination of volatile compounds in virgin olive oil: GC-FID vs GC-MS". Talanta. URL:[Link]

  • American Chemical Society (ACS). "Biosynthesis of 2-Methylbutyl, 2-Methyl-2-butenyl, and 2-Methylbutanoate Esters in Apples". Journal of Agricultural and Food Chemistry. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Methylbutyl Octanoate

For researchers, scientists, and drug development professionals, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. The proper disposal of chemical reagents like...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. The proper disposal of chemical reagents like 2-methylbutyl octanoate is not merely a regulatory formality but a critical component of responsible research and environmental stewardship. This guide provides a comprehensive, in-depth framework for the safe and compliant disposal of 2-methylbutyl octanoate, moving beyond a simple checklist to explain the scientific rationale behind each procedural step.

Understanding the Compound: Hazard Profile of 2-Methylbutyl Octanoate

2-Methylbutyl octanoate is a fatty acid ester. While specific hazard data for this exact compound is not extensively documented, by examining its structural analogs, such as methyl octanoate, and the general properties of long-chain fatty acid esters, we can establish a reliable safety profile.

Key Hazard Considerations:

  • Combustibility: While not classified as flammable, 2-methylbutyl octanoate is a combustible liquid.[1][2] This means it requires a relatively high ignition temperature to burn. However, the risk of fire is still present, especially when heated or in the presence of a strong ignition source.

  • Toxicity and Irritation: Based on data from similar esters, 2-methylbutyl octanoate is expected to have low acute toxicity.[2][3] It is generally not considered to be a skin irritant.[4] However, as with any chemical, direct contact with skin and eyes should be avoided.

  • Environmental Impact: Fatty acid esters are generally considered to be readily biodegradable and have a low potential for bioaccumulation.[5] This means they are unlikely to persist in the environment. However, direct release into waterways should always be avoided as it can be harmful to aquatic life in high concentrations.

Quantitative Data Summary:

PropertyValue/ClassificationSource
Physical State Liquid[1]
Flash Point Likely > 60.5 °C (141 °F) and < 93 °C (200 °F)Inferred from[6]
Hazard Classification Combustible Liquid (Class 3 Hazardous Waste)[6][7][8][9]
Acute Toxicity Low (oral, dermal)Inferred from[2][3]
Environmental Fate Readily Biodegradable[5]

Immediate Safety and Personal Protective Equipment (PPE)

Before handling or disposing of 2-methylbutyl octanoate, a thorough hazard assessment is crucial to ensure the appropriate safety measures are in place.[10][11]

Essential Personal Protective Equipment (PPE):

  • Eye and Face Protection: Chemical splash goggles are mandatory to protect against accidental splashes.[12][13] A face shield should be worn in situations with a higher risk of splashing.[13]

  • Hand Protection: While nitrile gloves offer good general protection in a laboratory setting, they have poor resistance to esters.[14][15] For prolonged contact or in the case of a spill, it is advisable to use gloves with higher chemical resistance to esters, such as those made of Viton™ or a multi-layered laminate. For incidental splash protection, nitrile gloves can be used, but they must be replaced immediately upon contact with the chemical.[16]

  • Body Protection: A standard laboratory coat should be worn to protect against minor spills.[11] In situations with a higher risk of significant splashing, a chemically resistant apron should be worn over the lab coat.

  • Foot Protection: Closed-toe shoes made of a non-porous material are required in any laboratory setting.[10]

Step-by-Step Disposal Protocol

The guiding principle for chemical disposal is to prevent its release into the environment and to comply with all local, state, and federal regulations.[17][18]

Waste Classification and Segregation

The first critical step is to correctly classify the waste. Based on its properties, 2-methylbutyl octanoate waste is classified as a Class 3 Combustible Liquid Hazardous Waste .[6][7][8][9]

Causality: This classification is due to its flashpoint, which falls within the range defined for combustible liquids. Proper classification ensures that the waste is handled, stored, and ultimately disposed of by a facility that is equipped to manage this type of hazard.

It is imperative to segregate 2-methylbutyl octanoate waste from other waste streams, especially from incompatible materials such as strong oxidizing agents.[19][20]

Waste Collection and Storage
  • Designated Waste Container: Use a clearly labeled, leak-proof container for collecting 2-methylbutyl octanoate waste. The container should be made of a material compatible with the ester. High-density polyethylene (HDPE) or glass containers are suitable.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "2-Methylbutyl Octanoate," and a clear indication of its combustible nature.[21]

  • Storage Location: Store the waste container in a designated, well-ventilated area, away from heat sources, open flames, and direct sunlight.[19][20][22][23] It should be stored in a secondary containment bin to prevent the spread of any potential leaks.

Final Disposal

Disposal of 2-methylbutyl octanoate must be carried out through a licensed hazardous waste disposal company.[21] Do not pour it down the drain or dispose of it with regular trash.

The process typically involves:

  • Contacting a Licensed Waste Hauler: Your institution's Environmental Health and Safety (EHS) office can provide a list of approved vendors.

  • Manifesting: The waste will be manifested, which is a tracking document that follows the waste from your laboratory to its final disposal site.

  • Transportation and Disposal: The licensed hauler will transport the waste to a permitted treatment, storage, and disposal facility (TSDF). The most common disposal method for combustible liquid waste is incineration at a high temperature, which ensures complete destruction of the compound.[24]

Spill Management Protocol

In the event of a spill, a prompt and appropriate response is crucial to minimize any potential hazards.[25][26][27][28][29]

Step-by-Step Spill Cleanup:

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate (if necessary): For large spills or spills in poorly ventilated areas, evacuate the area.

  • Control Ignition Sources: If the spill is significant, turn off any nearby ignition sources.[27][28]

  • Ventilate the Area: Increase ventilation by opening a fume hood sash.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the correct PPE as outlined in Section 2.

  • Contain the Spill: Use a chemical absorbent material, such as vermiculite, sand, or a commercial sorbent pad, to contain the spill and prevent it from spreading.[4]

  • Absorb the Spill: Apply the absorbent material over the spill, working from the outside in.

  • Collect the Waste: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a detergent and water solution.

  • Dispose of Contaminated Materials: All materials used for the cleanup, including gloves and absorbent pads, must be disposed of as hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2-methylbutyl octanoate.

DisposalWorkflow 2-Methylbutyl Octanoate Disposal Decision Workflow start Start: Have 2-Methylbutyl Octanoate Waste is_empty_container Is it an empty container? start->is_empty_container triple_rinse Triple rinse with a suitable solvent (e.g., ethanol or acetone) is_empty_container->triple_rinse Yes is_liquid_waste Is it liquid waste? is_empty_container->is_liquid_waste No dispose_container Dispose of rinsed container as non-hazardous waste (check local regulations) triple_rinse->dispose_container collect_waste Collect in a labeled, compatible hazardous waste container is_liquid_waste->collect_waste Yes is_spill Is it a spill? is_liquid_waste->is_spill No store_waste Store in a designated, ventilated area with secondary containment collect_waste->store_waste contact_ehs Contact Environmental Health & Safety for waste pickup store_waste->contact_ehs assess_spill Assess spill size and risk is_spill->assess_spill Yes small_spill Small, manageable spill? assess_spill->small_spill cleanup_spill Follow spill cleanup protocol: - Don PPE - Contain and absorb - Collect waste small_spill->cleanup_spill Yes large_spill Large spill or unable to manage? small_spill->large_spill No cleanup_spill->collect_waste large_spill->assess_spill No evacuate Evacuate the area and call for emergency response large_spill->evacuate Yes

Caption: Disposal decision workflow for 2-methylbutyl octanoate.

References

  • Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. (2023, December 14). Retrieved from [Link]

  • Nitrile Glove Chemical-Compatibility Reference. UPenn EHRS. Retrieved from [Link]

  • Hazardous Waste Class 3: Flammable Liquids. (2021, August 27). Retrieved from [Link]

  • Are Nitrile Gloves Chemical Resistant. (2024, June 5). Retrieved from [Link]

  • Safety data sheet. (2017, September 8). Retrieved from [Link]

  • Octanoic acid, 2-methylbutyl ester — Chemical Substance Information. NextSDS. Retrieved from [Link]

  • How Flammable Liquids are Categorized. (2020, May 2). Hazardous Waste Experts. Retrieved from [Link]

  • Guide for Chemical Spill Response. Retrieved from [Link]

  • Hazardous vs. Non-Hazardous Waste | VLS Environmental Services. Retrieved from [Link]

  • 9 Classes of Hazardous Waste You Should Know. (2023, March 7). Retrieved from [Link]

  • 7 Steps To Spill Response. Complete Environmental Products. Retrieved from [Link]

  • Hand Protection Chemical Resistance Guide. Environment, Health and Safety. Retrieved from [Link]

  • Chemical Resistance of Gloves – Quick guide. Retrieved from [Link]

  • Effect of Dominant Fatty Acid Esters on Emission Characteristics of Waste Animal Fat Biodiesel in CI Engine. (2019, July 22). Frontiers. Retrieved from [Link]

  • Hazardous Waste Materials Guide: Flammable Liquids. (2026, February 3). Retrieved from [Link]

  • Spill Response Procedures. Environmental Health and Safety. Retrieved from [Link]

  • General Use SOP - Flammable and Combustable Liquids. (2024, September 11). Stanford Environmental Health & Safety. Retrieved from [Link]

  • Environmental Assessment. (2024, May 24). FDA. Retrieved from [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA. Retrieved from [Link]

  • Spill/Emergency Planning | Environmental Health and Safety. The University of Iowa. Retrieved from [Link]

  • Circular: Safe Storage and Handling of Flammable Substances. (2024, February 6). MOM. Retrieved from [Link]

  • Personal Protective Equipment. OSHA. Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA. Retrieved from [Link]

  • Safe Handling and Storage of Chemicals | Environmental Health & Safety. Retrieved from [Link]

  • Butanoic acid, 2-methyl-, octyl ester Safety Data Sheet. (2018, June 22). Synerzine. Retrieved from [Link]

  • Non-Hazardous Materials and Waste Management Hierarchy. (2025, December 19). US EPA. Retrieved from [Link]

  • Transport, Storage and Use of Solvents and other Flammable Liquids. NUS Chemistry. Retrieved from [Link]

  • 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear. Occupational Safety and Health Administration. Retrieved from [Link]

  • Sustainable Biosynthesis of Diverse Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) for Industrial Production. (2025, February 11). ACS Publications. Retrieved from [Link]

  • Personal Protective Equipment. (2016, August 12). USDA ARS. Retrieved from [Link]

  • Hazardous and Non-Hazardous Waste Disposal: Why Businesses Must Comply. (2023, March 14). MCF Environmental Services. Retrieved from [Link]

  • EHS Guideline - Flammable and Combustible Liquids. (2024, March 11). Carnegie Mellon University. Retrieved from [Link]

  • ENVIRONMENTAL ASSESSMENT OF FATTY ACIDS PRODUCTION FROM PALM OIL USING LIFE CYCLE APPROACH. (2024, November 10). Retrieved from [Link]

  • Short overview of the toxicity and (modelled) degradability of model substances of the 1st generation of biofuels. RIVM. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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